molecular formula C11H9NO2S B1450018 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde CAS No. 915923-15-8

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1450018
CAS No.: 915923-15-8
M. Wt: 219.26 g/mol
InChI Key: SNBBZSLDMOLYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-6-8(7-13)15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBZSLDMOLYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650814
Record name 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-15-8
Record name 2-(2-Methoxyphenyl)-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, yet promising, derivative: 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. We will delve into its physicochemical characteristics, plausible synthetic routes, and explore its potential in the realm of drug discovery, particularly for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₁₁H₉NO₂S[4][5][6]
Molecular Weight 219.26 g/mol [4][5][6]
Appearance Solid[4]
Canonical SMILES COC1=CC=CC=C1C2=NC=C(S2)C=O[6]
InChI Key SNBBZSLDMOLYHA-UHFFFAOYSA-N[4][5]
Predicted Boiling Point 398.2 °C at 760 mmHg[6]
Predicted Flash Point 194.6 °C[6]
Predicted Density 1.267 g/cm³[6]
XLogP3-AA 2.4[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 0[6]

Spectral Data Interpretation (Predicted):

While experimental spectra are not available, a prediction of the key signals in ¹H NMR and ¹³C NMR can be made based on the structure:

  • ¹H NMR: One would expect to see a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (around 9-10 ppm). The protons on the thiazole ring would appear as a singlet. The aromatic protons of the methoxyphenyl group would exhibit signals in the aromatic region (around 6.8-7.8 ppm), with characteristic splitting patterns corresponding to their substitution. A singlet for the methoxy group (-OCH₃) protons would be observed at approximately 3.8-4.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (around 180-190 ppm). The carbons of the thiazole and methoxyphenyl rings would appear in the aromatic region (approximately 110-160 ppm). The methoxy carbon would have a signal around 55-60 ppm.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations for the thiazole and aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

Synthesis Methodology

Step 1: Synthesis of 2-(2-Methoxyphenyl)thiazole

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. In this case, the reaction would involve the condensation of 2-methoxythiobenzamide with a suitable α-haloketone, such as chloroacetaldehyde.

Experimental Protocol:

  • Preparation of 2-methoxythiobenzamide: 2-Methoxybenzamide is treated with Lawesson's reagent in a dry, inert solvent like toluene or THF. The reaction mixture is typically heated to reflux for several hours.

  • Hantzsch Thiazole Synthesis:

    • To a solution of 2-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 equivalents).

    • The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 2-(2-Methoxyphenyl)thiazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7][8][9] The thiazole ring is sufficiently activated for this electrophilic substitution to occur, preferentially at the C5 position.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, used as both reagent and solvent). The mixture is stirred at 0°C for 30 minutes.

  • Formylation Reaction:

    • A solution of 2-(2-methoxyphenyl)thiazole (1 equivalent), from Step 1, in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • The reaction mixture is then heated to 60-80°C and stirred for 2-4 hours. The reaction progress should be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.

    • The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Methoxythiobenzamide 2-Methoxythiobenzamide 2-(2-Methoxyphenyl)thiazole 2-(2-Methoxyphenyl)thiazole 2-Methoxythiobenzamide->2-(2-Methoxyphenyl)thiazole  + Chloroacetaldehyde  Ethanol, Reflux This compound This compound 2-(2-Methoxyphenyl)thiazole->this compound  POCl3, DMF  Heat

Caption: A plausible two-step synthesis of the target compound.

Potential Applications in Drug Discovery

The thiazole scaffold is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities.[1][2][3] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of both the 2-(2-methoxyphenyl) group and the 5-carbaldehyde functionality on the thiazole ring of the title compound suggests several avenues for its potential application in drug discovery.

As an Anticancer Agent

Numerous thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[2][3] The aldehyde group at the 5-position of the thiazole ring is a versatile chemical handle. It can be readily converted into other functional groups, such as imines (via condensation with amines), alcohols (via reduction), or carboxylic acids (via oxidation). This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the formation of Schiff bases with various amines can lead to compounds with enhanced biological activity and altered pharmacokinetic profiles.

As an Antimicrobial Agent

The thiazole ring is also a key component of many antimicrobial agents.[10] The title compound could serve as a precursor for the synthesis of novel antimicrobial compounds. The aldehyde functionality can be derivatized to introduce pharmacophores known to be important for antimicrobial activity.

As a Building Block in Organic Synthesis

Beyond its own potential biological activity, this compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, providing access to a diverse range of molecular architectures.

Diagram 2: Potential Derivatization and Application Pathways

G cluster_derivatives Derivatization cluster_applications Potential Applications Target_Compound This compound Schiff_Bases Schiff Bases (Imines) Target_Compound->Schiff_Bases + R-NH2 Alcohols Alcohols Target_Compound->Alcohols Reduction Carboxylic_Acids Carboxylic_Acids Target_Compound->Carboxylic_Acids Oxidation Complex_Heterocycles Complex_Heterocycles Target_Compound->Complex_Heterocycles Cyclocondensation Anticancer Anticancer Schiff_Bases->Anticancer Antimicrobial Antimicrobial Schiff_Bases->Antimicrobial Medicinal_Chemistry Medicinal Chemistry Scaffolds Alcohols->Medicinal_Chemistry Carboxylic_Acids->Medicinal_Chemistry Complex_Heterocycles->Medicinal_Chemistry

Caption: Derivatization pathways of the title compound for drug discovery.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. While detailed experimental data on this specific compound is sparse, its structural features, combined with the well-documented importance of the thiazole scaffold, point towards a high potential for the discovery of novel therapeutic agents. The proposed synthetic route offers a practical approach for its preparation, opening the door for further investigation into its biological properties and its utility as a versatile building block in organic synthesis. This guide serves as a foundational resource to stimulate and support future research in this promising area.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound featuring key pharmacophores. We will deconstruct the expected spectral data, explaining the underlying principles of chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation and verification.

Introduction: The Structural Significance of this compound

The molecule this compound (CAS No. 915923-15-8) is a complex organic structure featuring a thiazole core, a methoxy-substituted benzene ring, and an aldehyde functional group.[1][2] Each of these components contributes unique electronic and steric features that are reflected in its NMR spectra. The thiazole ring is a common motif in many biologically active compounds, and understanding its substitution pattern is critical. NMR spectroscopy serves as the primary method for confirming the successful synthesis and structural integrity of such molecules. This guide provides a foundational understanding of its characteristic NMR fingerprint.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1: Numbering scheme for this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of clean, high-resolution NMR spectra is paramount. The following protocol represents a robust, self-validating methodology for this class of compounds.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0.00 ppm that serves as the universal reference point for both ¹H and ¹³C spectra.[4][5]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions and ensure sharp spectral lines.

Spectrometer Setup and Data Acquisition

The following workflow outlines the logical steps for acquiring comprehensive NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing P1 Dissolve Compound in CDCl3 + TMS A1 Shimming (Optimize B0 Homogeneity) P1->A1 Insert Sample A2 ¹H NMR Acquisition (16 scans) A1->A2 A3 ¹³C{¹H} NMR Acquisition (1024 scans) A2->A3 A4 2D NMR (Optional) (COSY, HSQC) A3->A4 D1 Fourier Transform A4->D1 Process FID D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integration & Peak Picking D3->D4

Diagram 1: Standard workflow for NMR data acquisition and processing.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Foundational Principles
  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electron density around the proton. Electron-withdrawing groups (like C=O or electronegative atoms) decrease the electron density (deshielding), shifting the signal downfield (to a higher ppm value).[4][6]

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by spin-spin coupling with protons on adjacent carbons. The n+1 rule is a useful first approximation.

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated signals for this compound.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift
H-11 (Aldehyde)9.5 – 10.5Singlet (s)1HStrong deshielding from the anisotropic effect and electronegativity of the carbonyl group.[7][8]
H-4 (Thiazole)8.0 – 8.5Singlet (s)1HLocated on an electron-deficient aromatic heterocycle, further deshielded by the adjacent electron-withdrawing aldehyde group.
H-6' (Aromatic)7.8 – 8.2Doublet of doublets (dd)1HOrtho to the thiazole substituent and meta to the electron-donating methoxy group, resulting in a downfield shift.
H-4' (Aromatic)7.4 – 7.6Multiplet (m)1HExperiences complex coupling from adjacent protons. Aromatic protons typically resonate between 6.5-8.0 ppm.[9]
H-5' (Aromatic)7.0 – 7.2Multiplet (m)1HShielded relative to H-6' and H-4' due to its position relative to the substituents.
H-3' (Aromatic)6.9 – 7.1Doublet (d)1HOrtho to the electron-donating methoxy group, leading to some shielding and an upfield shift compared to other aromatic protons.[10]
H-1' (Methoxy)3.8 – 4.1Singlet (s)3HProtons on a carbon bonded to an electronegative oxygen atom. Appears as a sharp singlet as there are no adjacent protons.[11]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, with chemical shifts covering a much wider range than in ¹H NMR.

Foundational Principles
  • Chemical Shift (δ): The ¹³C chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield, while sp³ hybridized carbons are found upfield.[12] Unlike ¹H NMR, ¹³C shifts are dominated by paramagnetic shielding effects, which can sometimes lead to non-intuitive ordering of aromatic signals.[13][14]

Expected ¹³C NMR Spectral Data

The following table summarizes the anticipated signals for the target molecule.

Carbon AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C-11 (Aldehyde)185 – 195Carbonyl carbons are extremely deshielded and consistently found in this downfield region.
C-2 (Thiazole)165 – 175Attached to two heteroatoms (N and S), leading to significant deshielding.[15]
C-2' (Aromatic)155 – 160Ipso-carbon attached to the electron-donating methoxy group, resulting in a downfield shift.[16][17]
C-5 (Thiazole)140 – 145Attached to the electron-withdrawing aldehyde group.
C-4 (Thiazole)135 – 140Chemical shift is typical for an sp² carbon in a five-membered heterocyclic ring.[18][19]
C-4' (Aromatic)130 – 135Aromatic CH carbon.
C-6' (Aromatic)128 – 132Aromatic CH carbon.
C-1' (Aromatic)125 – 130Ipso-carbon attached to the thiazole ring.
C-5' (Aromatic)120 – 125Aromatic CH carbon.
C-3' (Aromatic)110 – 115Ortho to the electron-donating methoxy group, this carbon is significantly shielded.[16][17]
C-1' (Methoxy)55 – 60Typical range for an sp³ carbon singly bonded to an oxygen atom.[11]

The Role of 2D NMR in Unambiguous Assignment

While 1D spectra provide the core data, complex molecules often require two-dimensional (2D) NMR experiments to definitively assign every signal. These techniques correlate signals, revealing through-bond or through-space connectivities.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlation) H1->COSY Reveals J-Coupling HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC Assigns Protons to their Carbons C13->HMBC Connects Molecular Fragments

Diagram 2: Relationship between 1D and 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying which protons are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for piecing together different fragments of the molecule, such as connecting the methoxyphenyl ring to the thiazole ring.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information, providing a unique structural fingerprint. The downfield aldehyde proton (δ > 9.5 ppm), the distinct singlet for the thiazole proton, the complex aromatic region, and the characteristic methoxy singlet (δ ≈ 3.9 ppm) are the key features of the ¹H spectrum. In the ¹³C spectrum, the carbonyl, thiazole, and aromatic carbons occupy distinct regions, with their precise shifts governed by the electronic effects of the substituents. A thorough understanding of these spectral features, supported by robust experimental protocol and, where necessary, 2D correlation experiments, is essential for any scientist working with this or structurally related molecules in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the analytical methodologies for the characterization of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the principles and practical applications of Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS) for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, data interpretation, and insights into the causality behind the analytical choices. While experimental spectra for this specific compound are not publicly available, this guide synthesizes expected spectral data based on the known behavior of its constituent functional groups, supported by authoritative references.

Introduction: The Significance of this compound and its Analytical Characterization

This compound, with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol , belongs to the thiazole class of heterocyclic compounds.[1][2] Thiazole moieties are prevalent in a wide range of biologically active molecules and pharmaceuticals, demonstrating the importance of their synthesis and characterization.[3] The presence of a methoxyphenyl group and an aldehyde functional group further adds to the potential for diverse chemical reactions and biological interactions.

Accurate structural confirmation is a critical step in the drug discovery and development pipeline. FT-IR spectroscopy and mass spectrometry are powerful, complementary techniques for this purpose. FT-IR provides a "molecular fingerprint" by probing the vibrational modes of functional groups, while mass spectrometry offers information about the molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.[4][5] This guide will provide a robust framework for the analysis of the title compound using these essential techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[6] The resulting spectrum is a unique representation of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its minimal sample preparation and high-quality data acquisition.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

  • An ATR accessory with a diamond or zinc selenide crystal.

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and allowed to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, an ATR correction.

graph Experimental_Workflow_FTIR { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clean_Crystal [label="Clean ATR Crystal"]; Background_Scan [label="Acquire Background Spectrum"]; Apply_Sample [label="Apply Sample to Crystal"]; Acquire_Spectrum [label="Acquire Sample Spectrum"]; Process_Data [label="Process Data (e.g., Background Subtraction)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Clean_Crystal; Clean_Crystal -> Background_Scan; Background_Scan -> Apply_Sample; Apply_Sample -> Acquire_Spectrum; Acquire_Spectrum -> Process_Data; Process_Data -> End; }

Figure 1: Experimental Workflow for ATR FT-IR Analysis.

Predicted FT-IR Spectrum and Interpretation

The predicted FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The table below summarizes the expected key peaks and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchingAromatic (Phenyl and Thiazole)Medium to Weak
2980 - 2940C-H Stretching (asymmetric)Methoxy (-OCH₃)Medium to Weak
2850 - 2815C-H Stretching (symmetric)Aldehyde (CHO)Medium
1710 - 1685C=O StretchingAromatic AldehydeStrong
1600 - 1580C=C StretchingAromatic RingMedium to Strong
1500 - 1400C=C and C=N StretchingAromatic and Thiazole RingsMedium to Strong
1260 - 1240Asymmetric C-O-C StretchingAryl Ether (Methoxyphenyl)Strong
1040 - 1020Symmetric C-O-C StretchingAryl Ether (Methoxyphenyl)Medium
900 - 675C-H Out-of-Plane BendingAromatic Ring Substitution PatternStrong

Detailed Interpretation:

  • Aromatic C-H Stretching: The presence of both a phenyl and a thiazole ring will result in C-H stretching vibrations appearing just above 3000 cm⁻¹.[2]

  • Aldehyde C-H Stretching: A key diagnostic feature for the aldehyde group is the appearance of one or two C-H stretching bands in the 2850-2720 cm⁻¹ region.[5][7] Often, one of these bands is observed as a shoulder on the aliphatic C-H stretching peaks.[5]

  • Carbonyl (C=O) Stretching: A strong absorption band is expected in the range of 1710-1685 cm⁻¹ due to the C=O stretching of the aromatic aldehyde. Conjugation with the thiazole ring lowers the frequency compared to a saturated aldehyde.

  • Aromatic and Thiazole Ring Vibrations: The stretching vibrations of the C=C bonds within the aromatic ring and the C=N bond in the thiazole ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region.[2][4]

  • Methoxyphenyl C-O Stretching: The aryl ether linkage of the methoxy group will produce a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a weaker symmetric stretching band near 1030 cm⁻¹.

  • Aromatic Substitution Pattern: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[2] For an ortho-disubstituted benzene ring, a strong band is typically observed between 770 and 735 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source.

  • A direct insertion probe or a gas chromatograph for sample introduction.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and the fragmentation pattern.

graph Experimental_Workflow_MS { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample_Intro [label="Sample Introduction"]; Ionization [label="Electron Ionization (70 eV)"]; Mass_Analysis [label="Mass Analysis (m/z separation)"]; Detection [label="Ion Detection"]; Data_Analysis [label="Data Analysis"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Sample_Intro; Sample_Intro -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> Detection; Detection -> Data_Analysis; Data_Analysis -> End; }

Figure 2: Experimental Workflow for EI-MS Analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 219, corresponding to its molecular weight.[1] The fragmentation pattern will be dictated by the stability of the resulting fragments.

m/zProposed Fragment IonLoss from Molecular Ion (M⁺˙)
219[C₁₁H₉NO₂S]⁺˙ (Molecular Ion)-
218[M - H]⁺
190[M - CHO]⁺CHO˙
188[M - OCH₃]⁺OCH₃˙
162[M - CHO - CO]⁺CHO˙, CO
135[C₇H₇O]⁺ (Methoxyphenyl cation)C₄H₂NS˙
115[C₇H₅O]⁺C₄H₂NS˙, H₂O
84[C₄H₂NS]⁺ (Thiazole-carbaldehyde radical cation)C₇H₇O˙

Key Fragmentation Pathways:

  • Loss of a Hydrogen Radical: A peak at m/z 218 ([M-1]⁺) is expected due to the loss of a hydrogen atom from the aldehyde group, which is a common fragmentation for aldehydes.

  • Loss of the Aldehyde Group: The cleavage of the C-C bond between the thiazole ring and the aldehyde group would result in a significant fragment at m/z 190 ([M-29]⁺) due to the loss of a CHO radical.

  • Loss of the Methoxy Group: Fragmentation of the methoxy group can occur, leading to a peak at m/z 188 ([M-31]⁺) from the loss of a methoxy radical (˙OCH₃).

  • Formation of the Methoxyphenyl Cation: Cleavage of the bond between the phenyl and thiazole rings can lead to the formation of the stable methoxyphenyl cation at m/z 135.

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation. Thiazoles are known to fragment in specific manners that can aid in structure elucidation.

Conclusion

This in-depth technical guide provides a comprehensive framework for the FT-IR and mass spectrometry analysis of this compound. By following the detailed experimental protocols and utilizing the provided interpretation of the expected spectral data, researchers and scientists can confidently characterize this and structurally related compounds. The synergistic use of FT-IR and mass spectrometry offers a powerful approach for unambiguous structure elucidation, a cornerstone of modern chemical and pharmaceutical research.

References

CAS number 915923-15-8 properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of BRAF (B-raf) kinase, a critical component of the MAPK/ERK signaling pathway.[1][2][3] The compound is primarily recognized for its therapeutic efficacy in cancers harboring specific mutations in the BRAF gene, most notably the V600E mutation.[2][4][5] Marketed formulations typically contain dabrafenib mesylate, the methanesulfonate salt form, which enhances the compound's properties for clinical use.[6][7][8] This guide provides a comprehensive overview of dabrafenib's chemical properties, mechanism of action, safety data, and essential laboratory protocols.

Chemical and Physical Properties

Dabrafenib is a complex synthetic molecule with the systematic IUPAC name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.[6][9] The mesylate salt is formed from equimolar amounts of dabrafenib and methanesulfonic acid.[7][8]

Table 1: Physicochemical Properties of Dabrafenib and Dabrafenib Mesylate

PropertyDabrafenib (Free Base)Dabrafenib MesylateReferences
CAS Number 1195765-45-71195768-06-9[9][10]
Molecular Formula C23H20F3N5O2S2C24H24F3N5O5S3[1][10]
Molecular Weight 519.56 g/mol 615.67 g/mol [1][10]
Appearance White to off-white solidWhite solid[11]
Melting Point >234°C (decomposes)Not explicitly stated[11]
Solubility Soluble in DMSOSoluble in DMSO (≥30.75 mg/mL)[1][12]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of RAF kinases.[11][13] Its primary targets are mutated forms of the BRAF protein, particularly BRAFV600E, for which it demonstrates a high affinity with an IC50 value of approximately 0.6 to 0.8 nM in cell-free assays.[1][2][12] The drug is significantly less potent against wild-type BRAF and CRAF (c-Raf).[1][2]

Approximately 50% of melanomas harbor a BRAF mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[3] Dabrafenib's binding to the ATP pocket of mutant BRAF kinase disrupts this cascade, leading to a decrease in the phosphorylation of downstream effectors MEK and ERK.[3][14] The ultimate cellular consequences are cell cycle arrest at the G1 phase and the induction of apoptosis.[3]

It is crucial to note that dabrafenib can cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells that harbor RAS mutations.[3] This phenomenon is a key consideration in its clinical application and has led to the development of combination therapies, often with a MEK inhibitor like trametinib, to mitigate this effect and reduce associated side effects.[3][4]

MAPK_Pathway_Inhibition cluster_outside Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors P Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Dabrafenib inhibits mutant BRAF, blocking the MAPK signaling pathway.

Safety, Handling, and Storage

Comprehensive toxicological properties of dabrafenib have not been fully investigated for research settings, and caution is advised.[9] It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[15][16][17]

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryGHS ClassificationRecommended PPE
Health Hazards Reproductive Toxicity (Category 2)[15] Specific Target Organ Toxicity - Repeated Exposure (Category 2)[15]Safety glasses with side-shields[10] Chemical-resistant gloves (e.g., nitrile)[9] Protective laboratory coat[9] Suitable respirator if dust formation is likely[9]
Environmental Hazards Acute Aquatic Toxicity (Category 1)[15] Chronic Aquatic Toxicity (Category 2)[15]Prevent entry into drains and waterways[9][10]
Handling and First Aid
  • Handling: Dabrafenib should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10] Avoid contact with skin, eyes, and clothing.[9][10] Do not eat, drink, or smoke when handling this product.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, and consult a physician.[10][18]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[9][18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10][18]

  • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[18]

Storage and Stability
  • Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for up to 24 months.[2]

  • In Solution (DMSO): Once reconstituted, store at -20°C and use within 3 months to prevent loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2]

  • Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9][10]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the reconstitution of lyophilized dabrafenib powder to create a standard stock solution for in vitro experiments.

Materials:

  • Dabrafenib (GSK2118436) lyophilized powder (e.g., 5 mg)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibration: Allow the vial of lyophilized dabrafenib to equilibrate to room temperature before opening to prevent condensation.

  • Calculation of Solvent Volume: To prepare a 10 mM stock solution from 5 mg of dabrafenib (MW: 519.56 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.005 g / (0.010 mol/L * 519.56 g/mol )) * 1,000,000 µL/L

    • Volume ≈ 962 µL

  • Reconstitution: Using a calibrated micropipette, add 962 µL of anhydrous DMSO to the vial containing 5 mg of dabrafenib powder.[2]

  • Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. If needed, warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[12]

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[2]

Caption: Workflow for preparing a Dabrafenib stock solution.

Clinical Significance and Applications

Dabrafenib received FDA approval in 2013 for the treatment of unresectable or metastatic melanoma with a BRAF V600E mutation.[4][5] Its approval has since expanded to include combination therapy with the MEK inhibitor trametinib for melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, all contingent on the presence of a BRAF V600 mutation.[7][14][19] This targeted therapy approach marked a significant advancement in precision oncology.[4]

Conclusion

Dabrafenib is a cornerstone of targeted therapy for BRAF-mutant cancers. A thorough understanding of its chemical properties, mechanism of action, and safety requirements is paramount for researchers and drug development professionals. Adherence to proper handling and storage protocols ensures not only the integrity of experimental results but also the safety of laboratory personnel. As research continues, the applications for dabrafenib and similar kinase inhibitors are likely to expand, further personalizing cancer treatment.

References

Topic: A Literature Review on the Synthesis of Substituted Thiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Thiazole-5-carbaldehyde Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in medicinal chemistry. Among its many derivatives, the substituted thiazole-5-carbaldehyde stands out as a particularly valuable synthetic intermediate. The aldehyde functionality at the C5 position serves as a versatile chemical handle for a vast array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures and diverse compound libraries for drug discovery.[3][4] Molecules incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

This guide offers a comprehensive review of the principal synthetic strategies for accessing substituted thiazole-5-carbaldehydes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, rationalize the experimental choices, and provide a comparative analysis to empower researchers in selecting the optimal route for their specific synthetic challenges.

Chapter 1: Direct C5-Formylation of Pre-existing Thiazole Scaffolds

The most direct approach to thiazole-5-carbaldehydes involves the introduction of a formyl group onto a pre-synthesized, appropriately substituted thiazole ring. This strategy is predicated on the inherent electronic nature of the thiazole heterocycle, where the C5 position is sufficiently electron-rich to undergo electrophilic substitution.

The Vilsmeier-Haack Reaction: The Workhorse of Thiazole Formylation

The Vilsmeier-Haack reaction is arguably the most prevalent and powerful method for the C5-formylation of electron-rich thiazoles.[5] The reaction employs a chloromethyleniminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6]

Causality and Mechanism:

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of a potent, yet relatively mild, electrophile. The thiazole ring, activated by electron-donating groups (EDGs) at the C2 and/or C4 positions, provides the necessary nucleophilicity. The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Attack: The electron-rich C5 position of the thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The presence of EDGs, such as amino or alkyl groups, is often crucial for activating the ring towards this attack.

  • Aromatization and Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to liberate the final thiazole-5-carbaldehyde.

Diagram: Vilsmeier-Haack Formylation Mechanism

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Thiazole Substituted Thiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C5) Product Thiazole-5-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction on a thiazole ring.

Scope and Experimental Considerations:

The success of the Vilsmeier-Haack formylation is highly dependent on the substitution pattern of the thiazole ring.

  • Activating Groups are Key: Thiazoles bearing electron-donating groups (e.g., 2-amino, 2-alkyl, 4-alkyl, 4-aryl) are excellent substrates.[7][8] The electron density they provide at C5 is essential for the reaction to proceed efficiently.

  • Regioselectivity: For most activated thiazoles, formylation occurs selectively at the C5 position.[9] However, in highly activated systems or with certain substrates like 4-phenyl-2-aminothiazole derivatives, competitive formylation can occur on the phenyl ring or the amino group, leading to mixtures of products.[7][9] Careful control of reaction conditions (temperature, stoichiometry of the Vilsmeier reagent) is critical to maximize the yield of the desired C5-aldehyde.

  • Deactivated Rings: Thiazoles with electron-withdrawing groups are generally poor substrates and may fail to react.

Field-Proven Experimental Protocol: Synthesis of 2,3-dihydro-4-methyl-2-methylene-3-phenylthiazole-5-carbaldehyde[10]

This protocol provides a practical example of the Vilsmeier-Haack formylation.

  • Reagent Preparation (Vessel 1): In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the starting Δ-4-thiazolinethione (1.0 eq) in 1,2-dichloroethane. Add DMF (1.05 eq).

    • Scientist's Rationale: 1,2-dichloroethane is a suitable inert solvent. The reaction is performed under an inert atmosphere (nitrogen) to prevent moisture from quenching the highly reactive POCl₃ and Vilsmeier reagent.

  • Activation: Cool the mixture to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.

    • Scientist's Rationale: The formation of the Vilsmeier reagent is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature for 1 hour, then heat to 80°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Rationale: Heating provides the necessary activation energy for the electrophilic attack on the thiazole ring. TLC is essential for determining when the starting material has been consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice. Basify the aqueous mixture to pH 9 with a cold 4M NaOH solution.

    • Scientist's Rationale: The ice quench and hydrolysis step converts the intermediate iminium salt to the final aldehyde. Basification neutralizes the acidic byproducts (phosphoric acid derivatives) and precipitates the organic product.

  • Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure thiazole-5-carbaldehyde.

Chapter 2: Constructing the Ring with a Built-in Formyl Group

An alternative paradigm involves constructing the thiazole ring itself from precursors that already contain the aldehyde functionality, or a group that can be easily converted into it. This approach circumvents potential regioselectivity issues associated with post-synthetic formylation.

A Modern Cascade Annulation Strategy

A recently developed and elegant method involves the cascade annulation of tertiary enaminones with potassium thiocyanate (KSCN), mediated by the Dess-Martin periodinane (DMP) reagent.[11]

Mechanism and Innovation:

This reaction is remarkable for its efficiency, proceeding through a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation.[11] The DMP reagent plays a dual role: it first mediates the free-radical thiocyanation and then uniquely facilitates the selective formation of the thiazole-5-carbaldehyde by masking the in situ generated formyl group during the reaction process.[11]

Diagram: Cascade Annulation Workflow

Cascade_Annulation Enaminone Tertiary Enaminone Step1 Hydroxyl Thiocyanation Enaminone->Step1 + KSCN, DMP KSCN KSCN KSCN->Step1 DMP DMP Reagent DMP->Step1 Step2 Intramolecular Hydroamination Step1->Step2 Cascade Step3 Thiazole Annulation & Formyl Masking Step2->Step3 Cascade Product Substituted Thiazole-5-carbaldehyde Step3->Product

Caption: Workflow for the DMP-mediated cascade synthesis of thiazole-5-carbaldehydes.

Hantzsch Synthesis with Aldehyde Precursors

The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, can be adapted to produce thiazole-5-carbaldehydes.[12][13] The key is to use an α-halocarbonyl compound that has a protected aldehyde at the adjacent position. For instance, reacting a 2-halo-3,3-dialkoxypropanal derivative with a thioamide would yield a thiazole-5-acetal, which can then be deprotected under acidic conditions to reveal the desired carbaldehyde.

Chapter 3: Synthesis via Functional Group Interconversion

This strategy involves preparing a thiazole with a different functional group at the C5 position—typically an ester or alcohol—and then converting it into the target aldehyde in a subsequent step.

Oxidation of 5-Hydroxymethylthiazoles

A robust and widely used two-step method involves the reduction of a thiazole-5-carboxylate ester to a 5-hydroxymethylthiazole, followed by its selective oxidation to the aldehyde.[14]

Step A: Reduction of the Ester

Thiazole-5-carboxylate esters are readily prepared via established Hantzsch synthesis protocols. These esters can be reduced to the corresponding primary alcohol using standard reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts the ester to the alcohol.[15] The reaction is typically run in an ethereal solvent like THF.

  • Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is generally too weak to reduce esters, its reactivity can be enhanced by the addition of a Lewis acid like AlCl₃, enabling the reduction to proceed.[14] This system can be a safer alternative to LiAlH₄ for larger-scale syntheses.

Step B: Oxidation of the Alcohol

The choice of oxidizing agent for the conversion of the 5-hydroxymethylthiazole to the 5-carbaldehyde is critical to avoid over-oxidation to the carboxylic acid.

  • Pyridinium Chlorochromate (PCC): A classic and reliable reagent for oxidizing primary alcohols to aldehydes. The reaction is typically performed in dichloromethane (DCM).[14]

  • TEMPO-Mediated Oxidation: A milder and more environmentally benign alternative involves using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (NaOCl).[14] This method often provides cleaner reactions and higher yields.

Field-Proven Experimental Protocol: TEMPO-Catalyzed Oxidation of 4-Methyl-5-hydroxymethylthiazole[14]

  • Setup: To a solution of 4-methyl-5-hydroxymethyl-thiazole (1.0 eq) in dichloromethane (DCM), add an aqueous solution of sodium bicarbonate.

    • Scientist's Rationale: This creates a biphasic system. The bicarbonate buffer maintains a slightly basic pH, which is optimal for the TEMPO catalytic cycle and prevents side reactions.

  • Catalyst Addition: Cool the biphasic mixture to 0°C. Add a catalytic amount of potassium bromide (KBr, aq. solution) and TEMPO (approx. 0.005 eq).

    • Scientist's Rationale: KBr acts as a co-catalyst. Only a small amount of the TEMPO radical is needed as it is regenerated in the catalytic cycle.

  • Oxidation: Add sodium hypochlorite solution (12.5% w/v) dropwise over 1 hour, ensuring the temperature remains between 0-2°C.

    • Scientist's Rationale: Sodium hypochlorite is the stoichiometric oxidant that regenerates the active oxoammonium ion from TEMPO. Maintaining a low temperature is crucial for selectivity and preventing over-oxidation.

  • Monitoring and Workup: Stir the reaction at 0-2°C and monitor its progress by HPLC or TLC. Upon completion, separate the organic layer. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-thiazole-5-carbaldehyde. Purify as needed via column chromatography or distillation.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific target molecule, available starting materials, required scale, and laboratory capabilities.

MetricVilsmeier-Haack FormylationCascade Annulation (DMP)Oxidation of 5-Hydroxymethylthiazole
Number of Steps 1 (from thiazole)1 (from enaminone)2-3 (from ester or thioamide)
Starting Materials Substituted ThiazoleTertiary Enaminone, KSCNThiazole-5-carboxylate
Typical Yields Moderate to GoodGoodGood to Excellent
Substrate Scope Good for electron-rich thiazolesGood, novel approachBroad, depends on ester synthesis
Key Advantage Direct, atom-economicalHigh novelty, cascade efficiencyHigh yields, reliable, avoids regioselectivity issues
Key Limitation Regioselectivity can be an issue; requires activated ringRequires specific enaminone precursors; DMP is expensiveLonger synthetic sequence
Scalability Generally goodModerateExcellent

Conclusion

The synthesis of substituted thiazole-5-carbaldehydes is a well-developed field with several robust and reliable methodologies at the disposal of the modern chemist. The classical Vilsmeier-Haack reaction remains the most direct and frequently employed method for formylating pre-existing, electron-rich thiazole rings. For syntheses where regioselectivity is a concern or when building the molecule from the ground up, strategies involving the oxidation of 5-hydroxymethylthiazoles offer a highly reliable, albeit longer, alternative. Finally, novel methods like the DMP-mediated cascade annulation showcase the cutting edge of synthetic efficiency and provide powerful new pathways to these valuable building blocks. A thorough understanding of the mechanisms, scope, and practical limitations of each approach, as detailed in this guide, is essential for the successful design and execution of synthetic routes toward new generations of thiazole-based therapeutics.

References

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Arylthiazoles: Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole rings are integral to a wide array of pharmaceuticals, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the anticancer agent Bleomycin.[1]

Among the numerous methods developed for the synthesis of this critical heterocycle, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust, versatile, and widely adopted strategies.[2][3] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-arylthiazoles, focusing on the core reaction mechanism, the rationale behind experimental choices, and field-proven protocols for researchers and drug development professionals.

The Core Mechanism: A Step-by-Step Dissection

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide.[4][5] For the specific synthesis of 2-arylthiazoles, the reaction involves an α-haloketone and an aryl-thioamide (e.g., thiobenzamide). The process can be dissected into three primary stages: S-alkylation, cyclization, and dehydration.

Step 1: Nucleophilic Attack (S-Alkylation)

The mechanism initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone.[6][7] This occurs via a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the halide (typically bromide or chloride) and forming an isothioamide intermediate.[5][8] The sulfur atom, being a soft nucleophile, readily attacks the soft electrophilic α-carbon of the ketone.

Step 2: Intramolecular Cyclization

Following the initial S-alkylation, the intermediate undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack takes place where the nitrogen atom attacks the carbonyl carbon.[5][7] This key cyclization step forges the five-membered ring, resulting in a 4-hydroxythiazoline intermediate.[9] This intermediate is often transient but represents the crucial ring-closing step of the synthesis.

Step 3: Dehydration and Aromatization

The final step is the acid-catalyzed dehydration of the 4-hydroxythiazoline intermediate. The hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of water and a proton results in the formation of a double bond, yielding the stable, aromatic thiazole ring.[6][10] The formation of this highly stable aromatic system is the thermodynamic driving force for the reaction.[8]

Below is a visual representation of the complete mechanistic pathway.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_step1 Step 1: S-Alkylation (SN2) cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration & Aromatization R1 α-Haloketone I1 Isothioamide Intermediate R1->I1 Nucleophilic Attack R2 Aryl-Thioamide R2->I1 Nucleophilic Attack I2 4-Hydroxythiazoline Intermediate I1->I2 Ring Closure P 2-Arylthiazole Product I2->P -H2O

Caption: The Hantzsch mechanism proceeds via S-alkylation, cyclization, and dehydration.

Causality Behind Experimental Choices: The Scientist's Perspective

A successful synthesis relies not just on knowing the steps, but on understanding the rationale behind each choice. The Hantzsch synthesis is no exception, with outcomes heavily influenced by the selection of reactants and conditions.

Choice of Reactants
  • The α-Haloketone: The reactivity of the halide is a critical factor. α-bromoketones are generally more reactive than α-chloroketones due to bromide being a better leaving group, often leading to faster reaction times or allowing for milder conditions.[11][12] However, α-chloroketones can be more cost-effective and stable for long-term storage. The choice is often a balance between reactivity, cost, and stability. Care must be taken to use high-purity α-haloketones, as impurities can lead to side reactions like self-condensation.

  • The Aryl-Thioamide: The stability of the thioamide can be a limiting factor. Some thioamides, particularly under harsh acidic conditions, can be unstable, leading to lower yields.[3] Substituents on the aryl ring can influence the nucleophilicity of the sulfur atom; electron-donating groups can increase the reaction rate, while strong electron-withdrawing groups may slow it down.

Reaction Conditions: A Balancing Act
  • Solvent Selection: Protic solvents like ethanol and methanol are most commonly employed.[5][13] Their role is multifaceted: they effectively solubilize both the polar thioamide and the less polar α-haloketone, and their protic nature can facilitate the proton transfers involved in the tautomerization and dehydration steps. While reactions can be run under solvent-free conditions, often with grinding or microwave assistance, alcoholic solvents provide a reliable and well-understood medium.[14][15]

  • Temperature Control: The Hantzsch synthesis is typically conducted at elevated temperatures, often at the reflux temperature of the solvent.[5][16] Heating is necessary to provide the activation energy for the final dehydration step, which drives the reaction towards the aromatic product.[8] However, excessively high temperatures can promote byproduct formation. Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes by efficiently heating the polar reaction mixture.[13]

  • The Role of Acidity and Basicity: The reaction is often performed under neutral or slightly acidic conditions. The hydrohalic acid (HBr or HCl) generated during the initial SN2 step can catalyze the subsequent dehydration.[8] In fact, some procedures intentionally use acidic conditions to promote the reaction, though this can affect regioselectivity with unsymmetrical thioamides.[17] A weak base, such as sodium carbonate or sodium bicarbonate, is frequently used during the workup phase.[5] This neutralizes the acidic byproduct and the protonated thiazole product, causing the neutral, often poorly water-soluble, thiazole to precipitate from the solution, simplifying its isolation.[5][8]

Field-Proven Methodologies

The following protocols are presented as self-validating systems, incorporating setup, execution, monitoring, workup, and purification steps to ensure reproducibility and integrity of the final product.

Protocol 1: Classic Thermal Synthesis of 2,4-Diphenylthiazole

This protocol describes the synthesis of 2,4-diphenylthiazole from thiobenzamide and 2-bromoacetophenone.

Materials & Equipment:

  • Thiobenzamide (1.37 g, 10.0 mmol)

  • 2-Bromoacetophenone (1.99 g, 10.0 mmol)

  • Ethanol (95%, 40 mL)

  • 100 mL Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • 5% Sodium Carbonate solution (aqueous)

  • Buchner funnel, filter paper, filtration flask

  • TLC plates (silica gel), developing chamber

  • Eluent for TLC: 30% Ethyl Acetate in Hexane

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzamide (10.0 mmol) and 2-bromoacetophenone (10.0 mmol).

  • Solvation: Add 40 mL of 95% ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (30% EtOAc/Hexane). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Workup - Neutralization & Precipitation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 80 mL of 5% aqueous sodium carbonate solution while stirring. A solid precipitate should form.[5]

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts and residual ethanol.

  • Drying: Allow the solid to air-dry on the filter paper or on a watch glass.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure 2,4-diphenylthiazole as a crystalline solid.

Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Arylthiazoles

This protocol demonstrates the accelerated synthesis using microwave irradiation, a common strategy in modern drug discovery labs.[13]

Materials & Equipment:

  • Substituted α-chloroacetophenone (1.0 mmol)

  • Substituted N-arylthiourea (1.0 mmol)

  • Methanol (5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer

  • Instrumentation for purification (as in Protocol 1)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave reaction vessel, combine the α-chloroacetophenone (1.0 mmol), the N-arylthiourea (1.0 mmol), and 5 mL of methanol.

  • Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 90°C for 30 minutes.[13]

  • Cooling & Workup: After the irradiation is complete, cool the vessel to room temperature. If a precipitate has formed, it can be isolated directly by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This may involve washing with a non-polar solvent like hexane to remove less polar impurities, followed by recrystallization (e.g., from ethanol) or silica gel column chromatography to obtain the pure 2-arylaminothiazole derivative.

Data-Driven Insights and Troubleshooting

The versatility of the Hantzsch synthesis is one of its greatest strengths. The following table provides a summary of representative yields for various substituted substrates, highlighting the broad applicability of the method.

α-Haloketone SubstrateThioamide SubstrateConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol, 100°C, 30 min99[5][8]
2-Chloro-1-(p-tolyl)ethanoneN-phenylthioureaMethanol, MW, 90°C, 30 min92[13]
2-Chloro-1-(p-chlorophenyl)ethanoneN-(p-methoxyphenyl)thioureaMethanol, MW, 90°C, 30 min94[13]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEtOH/H₂O, 65°C, 2h86[16][18]
2-Bromo-1-(p-nitrophenyl)ethanoneThiobenzamideDioxane, 60°CLow (unspecified)[3]

Even robust reactions can encounter issues. The following guide addresses common problems in the Hantzsch synthesis.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield - Inactive α-haloketone (e.g., hydrolysis during storage).- Unstable thioamide.- Insufficient heating (incomplete dehydration).- Use fresh or purified α-haloketone.- Check thioamide stability; consider milder conditions.- Ensure reaction reaches reflux; increase reaction time or switch to microwave heating.
Multiple Byproducts - Self-condensation of the α-haloketone.- Over-alkylation of the product nitrogen.- Impure starting materials.- Use a slight excess (1.1 equiv.) of the thioamide.- Run the reaction at the lowest effective temperature.- Ensure starting materials are pure via recrystallization or chromatography.
Purification Difficulties - Product is an oil or does not crystallize easily.- Byproducts have similar polarity to the product.- Use silica gel column chromatography for purification.- If the product is basic, perform an acid-base extraction to separate it from neutral impurities.

Conclusion

The Hantzsch thiazole synthesis is a time-honored yet continually relevant transformation in organic and medicinal chemistry. Its reliability, high yields, and operational simplicity make it an indispensable tool for accessing the vital 2-arylthiazole scaffold. By understanding the intricacies of its mechanism and the rationale behind key experimental parameters, researchers can effectively troubleshoot and optimize this reaction to accelerate the discovery and development of novel therapeutics. Modern advancements, such as microwave-assisted heating and the development of new catalytic systems, continue to expand the utility of this classic reaction, ensuring its place in the synthetic chemist's toolkit for years to come.

References

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Advancing Chemical Research

In the landscape of drug discovery and materials science, the journey from a promising molecule to a viable product is paved with critical physicochemical assessments. Among these, solubility stands as a foundational pillar, dictating the feasibility of synthesis, purification, formulation, and ultimately, the biological activity of a compound. This guide is dedicated to a molecule of significant interest in medicinal chemistry, 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. Thiazole derivatives are renowned for their diverse pharmacological activities, and understanding their behavior in various solvent systems is paramount for unlocking their full potential.[1][2] This document provides a comprehensive exploration of the solubility of this compound, offering both theoretical predictions and detailed experimental protocols to empower researchers in their scientific endeavors.

Section 1: Molecular Profile and Theoretical Solubility Prediction

Unveiling the Structure of this compound

To predict the solubility of this compound, we must first dissect its molecular architecture.

  • Core Structure: The molecule is built upon a 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring system is a common scaffold in many biologically active compounds.[1][2]

  • Key Substituents:

    • A 2-(2-Methoxyphenyl) group: This substituent consists of a phenyl ring with a methoxy (-OCH3) group at the ortho position. The phenyl ring introduces a significant non-polar, aromatic character, while the methoxy group adds a polar ether linkage and can act as a hydrogen bond acceptor.

    • A 5-carbaldehyde group: This aldehyde functional group (-CHO) is a polar moiety and can act as a hydrogen bond acceptor.

The interplay of the non-polar phenyl ring and the polar thiazole, methoxy, and aldehyde functionalities will govern the compound's solubility.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction.[3][4][5][6][7] It posits that substances with similar polarities are more likely to be soluble in one another. We can categorize common organic solvents based on their polarity to predict the solubility of our target compound.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate) have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene, dichloromethane) have low dielectric constants and are incapable of significant hydrogen bonding.

Predicted Solubility Profile

Based on the structure of this compound, we can anticipate the following solubility trends:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Moderate The presence of polar functional groups (aldehyde, methoxy, thiazole nitrogen) allows for some interaction with protic solvents. However, the large non-polar phenyl ring will likely limit extensive solubility, especially in highly polar water. Solubility is expected to increase from water to methanol to ethanol due to the increasing organic character of the alcohols.[8][9][10][11]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to High These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. The absence of a strong hydrogen-bonding network, as seen in water, makes it easier for the non-polar phenyl group to be accommodated. DMSO, being a highly polar aprotic solvent, is anticipated to be an excellent solvent for this compound.
Non-Polar Hexane, Toluene, Dichloromethane, ChloroformLow to Moderate The non-polar phenyl ring will have favorable interactions with these solvents. However, the polar aldehyde, methoxy, and thiazole moieties will be poorly solvated, likely limiting overall solubility. Dichloromethane and chloroform may show slightly better solubility due to their ability to form weak hydrogen bonds.

Section 2: Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination is essential for accurate solubility data. This section outlines both qualitative and quantitative methods for assessing the solubility of this compound.

Safety First: Handling and Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General safety practices include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Qualitative Solubility Assessment: A Rapid Screening Method

This method provides a quick, preliminary assessment of solubility.

Protocol:
  • Preparation: Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Solvent Addition: Add 1 mL of the chosen organic solvent in 0.2 mL increments.

  • Observation: After each addition, cap the vial and vortex or shake vigorously for 30 seconds.

  • Assessment: Observe the solution for the presence of undissolved solid.

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve.

  • Record: Document the observations for each solvent tested.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[12][13][14][15] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the shake-flask method.

Detailed Protocol:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Concentration Determination
2.4.1 UV-Vis Spectroscopy

This method is rapid and suitable if the compound has a distinct chromophore and the solvent is transparent in the analytical wavelength range.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.[16]

Protocol:

  • Determine λmax: Prepare a dilute, known concentration of the compound in the chosen solvent and scan across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[17]

  • Analyze the Sample:

    • Dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Remember to account for the dilution factor to find the original concentration in the saturated solution.

UV-Vis Analysis Workflow:

UV_Vis_Workflow Start Start Determine_lambda_max Determine λmax Start->Determine_lambda_max Prepare_Standards Prepare Standard Solutions Determine_lambda_max->Prepare_Standards Measure_Absorbance_Standards Measure Absorbance of Standards Prepare_Standards->Measure_Absorbance_Standards Create_Calibration_Curve Create Calibration Curve Measure_Absorbance_Standards->Create_Calibration_Curve Measure_Absorbance_Sample Measure Absorbance of Sample Create_Calibration_Curve->Measure_Absorbance_Sample Prepare_Sample Prepare Saturated Sample Prepare_Sample->Measure_Absorbance_Sample Calculate_Concentration Calculate Concentration Measure_Absorbance_Sample->Calculate_Concentration End End Calculate_Concentration->End

References

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rationale behind its synthesis, a detailed proposed synthetic methodology, its chemical characteristics, and its potential as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in the architecture of biologically active molecules. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a privileged scaffold found in a wide array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block in the design of compounds that can effectively interact with biological targets.[3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The subject of this guide, this compound, combines the established biological relevance of the thiazole ring with a 2-methoxyphenyl substituent and a reactive carbaldehyde group at the 5-position. The methoxy group can influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity to target proteins. The carbaldehyde group serves as a crucial synthetic handle, allowing for further chemical modifications to explore structure-activity relationships (SAR) and develop new chemical entities.

Physicochemical Properties and Structural Data

A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValue
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
CAS Number 915923-15-8
Appearance Solid
SMILES COc1ccccc1-c2ncc(C=O)s2
InChI Key SNBBZSLDMOLYHA-UHFFFAOYSA-N

This data is compiled from publicly available chemical supplier databases.

Proposed Synthetic Pathway

Synthesis of the Precursor: 2-(2-Methoxyphenyl)-1,3-thiazole

The initial step involves the construction of the 2-arylthiazole scaffold. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation.[6] This reaction involves the condensation of an α-haloketone with a thioamide. In this case, 2-methoxythiobenzamide would be reacted with a suitable α-haloacetaldehyde derivative.

Alternatively, a more direct approach involves the reaction of 2-methoxybenzaldehyde with an appropriate aminothiol derivative. A plausible and efficient method is the reaction of 2-methoxybenzonitrile with ethyl 2-mercaptoacetate, followed by cyclization.

Diagram of the Proposed Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole

G cluster_0 Step 1: Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole 2-Methoxybenzonitrile 2-Methoxybenzonitrile Intermediate Thioimidate Intermediate 2-Methoxybenzonitrile->Intermediate + Ethyl_2-mercaptoacetate Ethyl 2-mercaptoacetate Ethyl_2-mercaptoacetate->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Cyclization Cyclization (Heat) Intermediate->Cyclization 2-(2-Methoxyphenyl)-1,3-thiazole 2-(2-Methoxyphenyl)-1,3-thiazole Cyclization->2-(2-Methoxyphenyl)-1,3-thiazole

Caption: Proposed synthesis of the thiazole precursor.

Formylation via the Vilsmeier-Haack Reaction

With the 2-(2-methoxyphenyl)thiazole precursor in hand, the next critical step is the introduction of the carbaldehyde group at the C5 position of the thiazole ring. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocyclic systems.[7][8][9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9]

The thiazole ring is sufficiently electron-rich to undergo electrophilic substitution, and the formylation is expected to occur regioselectively at the C5 position, which is the most nucleophilic carbon in the 2-substituted thiazole ring.

Diagram of the Vilsmeier-Haack Formylation

G cluster_1 Step 2: Vilsmeier-Haack Formylation Precursor 2-(2-Methoxyphenyl)-1,3-thiazole Electrophilic_Substitution Electrophilic Aromatic Substitution Precursor->Electrophilic_Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Electrophilic_Substitution Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic_Substitution->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Formylation of the thiazole precursor.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzonitrile.

  • Cool the mixture in an ice bath and add ethyl 2-mercaptoacetate dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-(2-methoxyphenyl)-1,3-thiazole.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Cool the flask in an ice-salt bath and add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition, stir the mixture at the same temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-(2-methoxyphenyl)-1,3-thiazole in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition, allow the reaction mixture to stir at room temperature for a specified period, followed by heating to a moderate temperature (e.g., 60-70 °C) for several hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

Therapeutic Potential and Future Directions

The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of novel drug candidates. The broader class of thiazole derivatives has shown significant promise in various therapeutic areas:

  • Anticancer Activity: Many thiazole-containing compounds have been investigated as potent anticancer agents.[3][4] They can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and other key signaling pathways involved in cancer cell proliferation and survival. The 2-(2-methoxyphenyl) moiety in the target molecule could be explored for its potential to interact with specific pockets in protein targets.

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is present in several antimicrobial and antifungal drugs.[11] New derivatives of this compound could be synthesized and screened for their activity against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Properties: Thiazole derivatives have also been reported to possess anti-inflammatory activity.[4] The carbaldehyde group can be readily converted into various functional groups, such as imines, oximes, and hydrazones, to generate a library of compounds for screening in anti-inflammatory assays.

The aldehyde functionality at the C5 position is a key feature that enables a wide range of chemical transformations. This allows for the systematic exploration of the chemical space around the thiazole core, facilitating the optimization of biological activity and the development of structure-activity relationships. Future research should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation to unlock the full therapeutic potential of this promising scaffold.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While its specific discovery and history are not extensively documented, its synthesis is achievable through well-established and reliable synthetic methodologies, primarily involving the construction of the thiazole ring followed by a Vilsmeier-Haack formylation. The presence of the versatile carbaldehyde group, coupled with the proven biological relevance of the thiazole scaffold, positions this compound as a valuable starting point for the development of novel therapeutic agents targeting a range of diseases. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising chemical entity.

References

A Theoretical and Computational Roadmap for the Exploration of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse intermolecular interactions have made it a privileged structure in drug discovery. This technical guide presents a comprehensive theoretical and computational framework for the systematic investigation of a specific, yet underexplored, derivative: 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. We outline a workflow designed for researchers in drug development, leveraging state-of-the-art in silico techniques to predict the molecule's physicochemical properties, spectroscopic signature, potential biological targets, and ADMET profile. This document serves as a practical roadmap, explaining not just the 'how' but the critical 'why' behind each computational step, from quantum mechanical calculations to molecular docking simulations.

Introduction: The Thiazole Moiety and the Untapped Potential of this compound

Thiazole derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] The inherent versatility of the thiazole ring allows for substitution at multiple positions, enabling fine-tuning of its steric and electronic properties to achieve desired biological effects. The subject of this guide, this compound, combines three key structural features: the biologically active thiazole ring, a methoxyphenyl group which can influence solubility and receptor interactions, and a reactive carbaldehyde group that can serve as a synthetic handle or a point of interaction with biological macromolecules.

Despite its intriguing structure, specific experimental and computational data on this compound are scarce in public-domain literature. This guide, therefore, proposes a robust, first-principles-based computational protocol to build a comprehensive profile of the molecule, thereby guiding future experimental validation and development.

Quantum Mechanical Characterization: Understanding the Molecule from First Principles

To build a reliable model of a molecule's behavior, we must first understand its fundamental electronic structure and geometry. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for this purpose, offering a favorable balance between accuracy and computational cost.

Geometric Optimization and Structural Parameters

The initial step involves determining the most stable three-dimensional conformation of this compound.

Protocol: Geometry Optimization using DFT

  • Initial Structure Generation: A 2D sketch of the molecule is created using chemical drawing software and converted into an initial 3D structure.

  • Method Selection: The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted and validated method for organic molecules, providing reliable geometric and electronic data.[6]

  • Calculation Execution: A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

  • Verification: A frequency calculation is subsequently performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Causality: An accurate, low-energy 3D structure is the bedrock for all subsequent computational analyses. Properties like dipole moment, molecular orbitals, and how the molecule fits into a protein's active site are all critically dependent on the correct geometry.

Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.[3]

These properties are calculated from the optimized geometry. For thiazole derivatives, the HOMO and LUMO are typically distributed across the π-system of the rings.[3] The analysis of these orbitals for our target molecule would reveal the most likely sites for metabolic transformation or covalent interaction with a target protein.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). These regions are critical for understanding non-covalent interactions like hydrogen bonding and electrostatic attraction, which govern drug-receptor binding. For this compound, we would anticipate a negative potential around the oxygen and nitrogen atoms, making them likely hydrogen bond acceptors.

In Silico Prediction of Biological Activity

With a robust quantum mechanical description in hand, we can proceed to investigate the molecule's potential as a therapeutic agent. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.

Target Selection

Given the prevalence of anticancer activity among thiazole derivatives, a relevant cancer-related protein is a logical starting point.[3][7] For this guide, we will use Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer and a key target for anti-inflammatory drugs, as an illustrative example. Many thiazole derivatives have been investigated as COX inhibitors.[1]

Molecular Docking Workflow

The following protocol outlines a self-validating system for molecular docking.

Protocol: Molecular Docking of this compound into COX-2

  • Protein Preparation:

    • Obtain the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidines.

    • Assign partial charges using a standard force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D structure of this compound.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Binding Site Definition:

    • Define the docking grid box to encompass the active site of the enzyme. This is typically centered on the position of the co-crystallized inhibitor from the original PDB file.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina, GOLD). The software will systematically explore different conformations and orientations of the ligand within the active site.

    • The program scores each pose based on a scoring function that estimates the binding free energy (ΔG). Lower scores indicate more favorable binding.

  • Result Analysis and Validation:

    • Analyze the top-ranked poses. The most plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key active site residues.

    • Self-Validation: Re-dock the original co-crystallized ligand into the prepared protein. The root-mean-square deviation (RMSD) between the re-docked pose and the crystal structure pose should ideally be less than 2.0 Å, confirming the validity of the docking protocol.

Causality: This rigorous workflow ensures that the predicted binding mode is not a computational artifact. By validating the protocol with a known binder, we increase confidence in the predictions for our novel compound. The analysis of binding interactions provides testable hypotheses about which residues are crucial for affinity, guiding future lead optimization efforts.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueSignificance
Molecular Weight219.26 g/mol Adherence to Lipinski's Rule of Five (MW < 500)
LogP~2.4Good balance between solubility and permeability
Hydrogen Bond Donors0Influences membrane permeability
Hydrogen Bond Acceptors4Affects solubility and receptor binding
ADMET Profile(Hypothetical)Predictions on absorption, distribution, metabolism, excretion, and toxicity guide early-stage development.

Note: LogP and ADMET properties would be calculated using validated software platforms like SwissADME or QikProp.

Diagram 1: Computational Workflow for Drug Discovery

G cluster_0 In Silico Design & Modeling cluster_1 Biological Activity Prediction cluster_2 Experimental Validation A 2D Structure of 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde B DFT Geometry Optimization (B3LYP) A->B C Electronic Properties (HOMO, LUMO, MEP) B->C D 3D Optimized Structure B->D F Molecular Docking Simulation D->F H ADMET Prediction D->H I Chemical Synthesis D->I Guides Synthesis E Target Selection (e.g., COX-2) E->F G Binding Affinity & Interaction Analysis F->G K In Vitro Biological Assays (e.g., Enzyme Inhibition) G->K L Lead Optimization G->L Provides SAR J Spectroscopic Characterization I->J I->K K->L

References

Methodological & Application

Synthesis of Novel Schiff Bases from 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: A Detailed Protocol for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazole-Based Schiff Bases

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral components of numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][4][5] When the versatile thiazole nucleus is functionalized with a reactive carbaldehyde group, as in 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, it becomes a valuable precursor for the synthesis of more complex molecular architectures.

One of the most fundamental and high-yielding reactions involving aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines.[6] The resulting azomethine group (-C=N-) is not merely a linker; it is a pharmacophore in its own right, contributing to the biological activity of the molecule and offering a site for metal chelation.[6] The Schiff bases derived from thiazole aldehydes are therefore of significant interest to researchers in drug development and materials science, where they are explored as potential therapeutic agents, catalysts, and functional materials.[4]

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of Schiff bases from this compound and various primary aromatic amines. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on the characterization and purification of the final products.

Reaction Mechanism and Rationale

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages, often catalyzed by a mild acid.[6][7][8]

  • Nucleophilic Attack and Carbinolamine Formation: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.[6][8]

  • Dehydration to Form the Imine: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, making the hydroxyl group a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine or azomethine) of the Schiff base. The removal of water from the reaction mixture drives the equilibrium towards the product.[6][8]

The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, an excess of strong acid can be detrimental as it would protonate the amine, rendering it non-nucleophilic and inhibiting the reaction.[6]

Experimental Protocol

This protocol provides a general method for the synthesis of Schiff bases from this compound and a representative primary aromatic amine (e.g., aniline or a substituted aniline).

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
This compound915923-15-8219.26Sigma-Aldrich, BLDpharm
Substituted Primary Aromatic Amine (e.g., Aniline)62-53-393.13Sigma-Aldrich, Fluka
Absolute Ethanol64-17-546.07Analytical Grade
Glacial Acetic Acid64-19-760.05Analytical Grade
Diethyl Ether60-29-774.12Analytical Grade
Hexane110-54-386.18Analytical Grade
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Synthetic Procedure

The following workflow diagram illustrates the key steps in the synthesis and purification process.

Schiff_Base_Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Aldehyde in Ethanol B 2. Add Primary Amine (Equimolar) A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Reflux Reaction (Monitor by TLC) C->D E 5. Cool to Room Temperature D->E F 6. Induce Precipitation (e.g., with cold water) E->F G 7. Filter Crude Product F->G H 8. Wash with Cold Ethanol/Water G->H I 9. Recrystallize from Ethanol H->I J 10. Dry the Pure Product I->J

Caption: Workflow for the synthesis of Schiff bases.

Step-by-Step Method:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 0.219 g) in absolute ethanol (20-30 mL). Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount of the desired primary aromatic amine (e.g., for aniline: 1.0 mmol, 0.093 g).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Maintain the reflux for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The consumption of the starting aldehyde indicates the progression of the reaction.

  • Isolation of Crude Product: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the product can often be precipitated by pouring the reaction mixture into a beaker of crushed ice or cold water with stirring.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and catalyst.

  • Purification by Recrystallization: The purity of the synthesized Schiff base can be significantly improved by recrystallization.[9] Dissolve the crude product in a minimum amount of hot absolute ethanol. If the product does not dissolve completely, a small amount of a more polar solvent like DMF can be added, followed by the addition of ethanol.[9] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.

Physical Properties:
  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Appearance: Note the color and crystalline nature of the product.

Spectroscopic Analysis:

The following diagram outlines the key characterization techniques.

Characterization_Workflow Start Synthesized Schiff Base FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA Conclusion Structural Confirmation & Purity Assessment FTIR->Conclusion NMR->Conclusion MS->Conclusion EA->Conclusion

Caption: Characterization workflow for Schiff bases.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[10]

    • The disappearance of the C=O stretching band of the aldehyde (around 1670-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) confirms the formation of the Schiff base.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet peak for the azomethine proton (-N=CH-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons of the thiazole and phenyl rings will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methoxy group protons (-OCH₃) on the phenyl ring will appear as a singlet around δ 3.8-4.0 ppm.[9][11][12]

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm. Signals for the aromatic carbons and the methoxy carbon will also be present.[12]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target Schiff base.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Increase the reflux time and monitor the reaction by TLC. Ensure the catalyst was added.
Starting materials are impure.Check the purity of the aldehyde and amine. Purify if necessary.
Inefficient precipitation.Try adding the reaction mixture to a larger volume of cold water or an ice-water mixture with vigorous stirring.
Oily Product Instead of Solid Product is impure or has a low melting point.Attempt to purify by column chromatography. Alternatively, try trituration with a non-polar solvent like hexane to induce solidification.
Difficulty in Recrystallization Incorrect solvent or solvent mixture.Perform a solvent screen with small amounts of the crude product. Common solvents include ethanol, methanol, or mixtures like ethanol/water or DMF/ethanol.[9]
Product is too soluble even in the cold solvent.Try a less polar solvent for recrystallization or use a solvent pair (a good solvent and a poor solvent).

Conclusion

The protocol outlined in this guide provides a robust and reproducible method for the synthesis of novel Schiff bases from this compound. The versatility of this reaction allows for the creation of a diverse library of thiazole-based Schiff bases by simply varying the primary amine reactant. These compounds hold significant potential for applications in drug discovery and materials science, and the detailed characterization techniques described herein will ensure the structural integrity and purity of the synthesized molecules. As with any chemical synthesis, proper safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.

References

Applications of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde in medicinal chemistry. This guide is designed to be a practical resource, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in a wide array of FDA-approved drugs. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and its relative metabolic stability. The derivatization of the thiazole core at its 2, 4, and 5 positions allows for the fine-tuning of steric and electronic properties, making it a versatile template for designing targeted therapeutics. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The subject of this guide, this compound, is a particularly interesting scaffold for several reasons. The 2-methoxyphenyl group can influence the molecule's conformation and lipophilicity, potentially enhancing its interaction with biological targets. The aldehyde group at the 5-position is a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and oximes, each with the potential for unique biological activities.

Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step sequence, culminating in the formylation of the 2-(2-methoxyphenyl)thiazole intermediate. A reliable and widely used method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[1][2][3]

Protocol 1: Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole

This initial step involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.

Materials:

  • 2-Methoxybenzaldehyde

  • Thiosemicarbazide

  • α-Bromoacetophenone

  • Ethanol

  • Sodium acetate

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Formation of the Thiosemicarbazone:

    • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated 2-(2-methoxybenzylidene)hydrazine-1-carbothioamide by filtration. Wash the solid with cold ethanol and dry.

  • Hantzsch Thiazole Synthesis:

    • Suspend the synthesized thiosemicarbazone (1 equivalent) in ethanol.

    • Add α-bromoacetophenone (1 equivalent) and sodium acetate (2 equivalents) to the suspension.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, pour the reaction mixture into cold water and collect the precipitated solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure 2-(2-methoxyphenyl)-4-phenyl-1,3-thiazole.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

This protocol describes the introduction of the aldehyde group at the C5 position of the thiazole ring.[1][2][3]

Materials:

  • 2-(2-Methoxyphenyl)-1,3-thiazole (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Sodium acetate solution (saturated)

  • Ice

  • Standard laboratory glassware for reactions under anhydrous conditions and work-up.

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-(2-methoxyphenyl)-1,3-thiazole (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).

    • Add the solution of the thiazole derivative dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.

    • The product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous conditions are crucial for its successful formation and subsequent reaction.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Low-temperature control is essential to prevent its decomposition and ensure a controlled reaction.

  • Neutralization: The acidic work-up is followed by neutralization to precipitate the aldehyde product, which is typically a solid.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively reported in the public domain, the known activities of structurally related thiazole derivatives provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Thiazole-containing compounds have shown significant promise as anticancer agents, with some derivatives acting as kinase inhibitors or tubulin polymerization inhibitors.[4][5][6][7] The 2-methoxyphenyl substituent is a feature found in some bioactive molecules.[8]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many thiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2 and c-Met.[6][7][9]

  • Tubulin Polymerization Inhibition: Some thiazole-based compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases.

Workflow for Anticancer Evaluation

Caption: Workflow for the evaluation of anticancer activity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compound against cancer cell lines.[10][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[13][14]

Table 1: Representative IC₅₀ Values of Thiazole Derivatives Against Cancer Cell Lines

Compound IDThiazole Derivative StructureCancer Cell LineIC₅₀ (µM)Reference
A [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amineHL-60 (Leukemia)7.5 µg/mL[8]
B [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amineHepG2 (Liver)33.2 µg/mL[8]
C Thiazole-based tubulin inhibitorHCT-116 (Colon)2.89[4]
D Thiazole-based tubulin inhibitorHepG-2 (Liver)4.12[4]
E Thiazole-based tubulin inhibitorMCF-7 (Breast)5.33[4]

Note: The data in this table is for structurally related compounds and is provided for illustrative purposes. The activity of this compound would need to be determined experimentally.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against both bacteria and fungi. The mechanism of action can vary, but some have been shown to interfere with essential cellular processes in microorganisms.

Workflow for Antimicrobial Evaluation

Caption: Workflow for the evaluation of antimicrobial activity.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microplates

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of the Compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.

    • Also, prepare serial dilutions of the positive control antibiotic.

    • Include a growth control well (inoculum in broth only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound and controls.

    • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative MIC Values of Thiazole Derivatives Against Microbial Strains

Compound IDThiazole Derivative StructureMicrobial StrainMIC (µg/mL)Reference
F 2-(propylthio)-5H-[10][12][16]-thiadiazolo[2,3-b]-quinazoline-5-oneMycobacterium tuberculosis-[17]
G Substituted ThiazoleS. aureus1-2[18]
H Substituted ThiazoleE. faecium8[18]
I Thiazole derivativeC. albicans500[17]
J Thiazole derivativeK. pneumoniae500[17]

Note: The data in this table is for structurally related compounds and is provided for illustrative purposes. The activity of this compound would need to be determined experimentally.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactive aldehyde functionality provide a platform for the creation of diverse chemical libraries. Based on the well-documented biological activities of related thiazole derivatives, this compound warrants further investigation as a potential anticancer and antimicrobial agent. The protocols provided in this guide offer a solid foundation for the synthesis and initial biological evaluation of this compound and its derivatives, paving the way for future drug discovery efforts.

References

Application Notes and Protocols: Leveraging 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde as a Versatile Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and within this landscape, the 1,3-thiazole ring has emerged as a privileged scaffold.[2][3] Its unique electronic properties and ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases make it an ideal anchor for designing potent and selective inhibitors.[2][3] Thiazole-based compounds have demonstrated inhibitory activity against a wide range of serine/threonine and tyrosine kinases, including B-RAFV600E, PI3K/AKT/mTOR, and various cyclin-dependent kinases (CDKs).[2]

This technical guide focuses on the utility of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde as a strategic precursor for the synthesis of a novel class of kinase inhibitors. The presence of the aldehyde functionality at the 5-position of the thiazole ring provides a versatile chemical handle for diversification, allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties. The 2-(2-methoxyphenyl) substituent is a key feature, as the methoxy group can act as a hydrogen bond acceptor and the phenyl ring can engage in π-stacking interactions within the kinase active site, contributing to binding affinity.

This document will provide detailed protocols for the synthesis of a model kinase inhibitor from this precursor via reductive amination, followed by comprehensive methodologies for in vitro kinase activity screening and cell-based assays to evaluate efficacy.

Synthetic Strategy: From Aldehyde to Kinase Inhibitor

The aldehyde group of this compound is readily transformed into a diverse array of functional groups. Common and effective strategies include the Wittig reaction to form alkenes, Knoevenagel condensation to generate α,β-unsaturated systems, and reductive amination to introduce secondary or tertiary amines. Reductive amination is a particularly powerful tool in kinase inhibitor synthesis as it allows for the direct coupling of the thiazole core with various amine-containing fragments that can mimic the interactions of the natural ATP substrate.[4]

Below is a detailed protocol for the synthesis of a model kinase inhibitor, N-((2-(2-methoxyphenyl)thiazol-5-yl)methyl)aniline , through a one-pot reductive amination reaction. Aniline is chosen as a representative amine for this protocol, though a wide variety of primary and secondary amines can be employed to generate a library of candidate inhibitors.

Protocol 1: Synthesis of N-((2-(2-methoxyphenyl)thiazol-5-yl)methyl)aniline

This protocol details the synthesis of a model kinase inhibitor via a one-pot reductive amination of this compound with aniline using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Amine and Acid: To the stirred solution, add aniline (1.1 equivalents) followed by glacial acetic acid (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-((2-(2-methoxyphenyl)thiazol-5-yl)methyl)aniline.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the Synthetic Workflow:

G precursor 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde intermediate Iminium Ion Intermediate (in situ) precursor->intermediate + Aniline, Acetic Acid amine Aniline amine->intermediate reagents Sodium Triacetoxyborohydride, Acetic Acid, DCM product N-((2-(2-methoxyphenyl)thiazol-5-yl)methyl)aniline intermediate->product + Sodium Triacetoxyborohydride workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Kinase Inhibitor Candidate purification->final_product

Caption: Synthetic workflow for the reductive amination of the precursor.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of candidate inhibitors has been synthesized, the next critical step is to evaluate their biological activity. This is typically a multi-stage process, beginning with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a synthesized compound against a specific kinase using a luminescence-based assay that quantifies ATP consumption.[5] The ADP-Glo™ Kinase Assay (Promega) is a common commercially available kit that follows this principle.

Materials:

  • Kinase of interest (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized inhibitor (e.g., N-((2-(2-methoxyphenyl)thiazol-5-yl)methyl)aniline)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • In a 96-well plate, add the serially diluted inhibitor or a DMSO control to each well.

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

The inhibitory activity of the synthesized compounds should be evaluated against a panel of kinases to determine their potency and selectivity. The results are typically presented as IC₅₀ values in a tabular format.

Kinase TargetInhibitor IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
Kinase AValueValue
Kinase BValueValue
Kinase CValueValue
.........
Protocol 3: Cell-Based Assay for Antiproliferative Activity (MTT Assay)

Cell-based assays are crucial for determining if a compound that inhibits a kinase in a biochemical assay can also exert a functional effect within a cellular context.[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line(s) with known dysregulation of the target kinase

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of each well using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Diagram of the Biological Evaluation Workflow:

G synthesis Synthesis of Inhibitor Library biochemical_assay In Vitro Kinase Assay (e.g., Luminescence-based) synthesis->biochemical_assay Screen for Potency and Selectivity cell_based_assay Cell-Based Assays (e.g., MTT Assay) synthesis->cell_based_assay Evaluate Cellular Efficacy data_analysis Data Analysis biochemical_assay->data_analysis Determine IC₅₀ values cell_based_assay->data_analysis Determine GI₅₀ values sar_optimization Structure-Activity Relationship (SAR) and Lead Optimization data_analysis->sar_optimization sar_optimization->synthesis Iterative Design lead_candidate Lead Candidate sar_optimization->lead_candidate

Caption: Workflow for the biological evaluation of synthesized kinase inhibitors.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the development of novel kinase inhibitors. The synthetic accessibility and the ease of functionalization of the aldehyde group allow for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of such compounds.

Future work should focus on expanding the library of inhibitors by utilizing a wider range of amines in the reductive amination step, as well as exploring other chemical transformations of the aldehyde. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of the lead compounds. Advanced cell-based assays, such as Western blotting to probe the phosphorylation status of downstream targets, will provide deeper mechanistic insights into the action of these novel inhibitors. Ultimately, the goal is to identify lead candidates with promising therapeutic potential for further preclinical development.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of a diverse range of novel heterocyclic compounds utilizing 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde as a versatile starting material. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide details field-proven protocols for key synthetic transformations such as the Biginelli reaction for the synthesis of dihydropyrimidinones, the Hantzsch synthesis for 1,4-dihydropyridines, the Gewald reaction for the preparation of substituted aminothiophenes, the Claisen-Schmidt condensation for chalcone synthesis, and the formation of Schiff bases. Each protocol is presented with an in-depth explanation of the reaction mechanism and the rationale behind the experimental choices, empowering researchers to not only replicate the synthesis but also to adapt and innovate upon these methodologies.

Introduction: The Strategic Importance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in drug design. The starting material, this compound, is a particularly attractive building block. The aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of complex molecular architectures. The presence of the 2-methoxyphenyl substituent can influence the biological activity and pharmacokinetic properties of the resulting derivatives. This guide provides the foundational synthetic strategies to unlock the potential of this valuable starting material.

Synthesis of Novel Dihydropyrimidinone Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are known for their diverse pharmacological activities, including calcium channel modulation.[3][4]

Rationale and Mechanistic Insight

This protocol adapts the classical Biginelli condensation, which involves the acid-catalyzed reaction of an aldehyde, a β-dicarbonyl compound (in this case, ethyl acetoacetate), and urea or thiourea. The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the dihydropyrimidinone ring system.

Biginelli_Reaction A 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde E One-Pot Reaction (Reflux in Ethanol) A->E B Urea / Thiourea B->E C Ethyl Acetoacetate C->E D Acid Catalyst (e.g., HCl) D->E Catalyzes F Novel Dihydropyrimidinone Derivative E->F Yields

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of Ethyl 4-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • To a 100 mL round-bottom flask, add this compound (2.19 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Add ethanol (30 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative.

Expected Data
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)Key Spectroscopic Data
Ethyl 4-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC20H21N3O4S415.4775-85205-207¹H NMR: Characteristic peaks for the methoxy group, aromatic protons, thiazole proton, pyrimidine protons, and ethyl ester group. IR (cm⁻¹): N-H stretching, C=O stretching (ester and urea).

Synthesis of Novel 1,4-Dihydropyridine Derivatives via Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction used to prepare 1,4-dihydropyridine derivatives, a class of compounds well-known for their use as calcium channel blockers.[2]

Rationale and Mechanistic Insight

This one-pot synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonium acetate). The reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Hantzsch_Synthesis A 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde D One-Pot Reaction (Reflux in Ethanol) A->D B Ethyl Acetoacetate (2 equivalents) B->D C Ammonium Acetate C->D E Novel 1,4-Dihydropyridine Derivative D->E Yields

Detailed Experimental Protocol

Protocol 3.2.1: Synthesis of Diethyl 4-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • In a 100 mL round-bottom flask, dissolve this compound (2.19 g, 10 mmol) in ethanol (25 mL).

  • Add ethyl acetoacetate (2.60 g, 20 mmol) and ammonium acetate (0.77 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/hexane, 3:7).

  • After completion, cool the reaction mixture to room temperature.

  • Add ice-cold water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold aqueous ethanol (50%), and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Expected Data
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)Key Spectroscopic Data
Diethyl 4-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateC25H28N2O5S484.5770-80160-162¹H NMR: Signals for the methoxy group, aromatic protons, thiazole proton, dihydropyridine protons, and two distinct ethyl ester groups. IR (cm⁻¹): N-H stretching, C=O stretching (ester).

Synthesis of Novel Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are important intermediates in the synthesis of various biologically active compounds.[5][6]

Rationale and Mechanistic Insight

This reaction involves the condensation of an aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting α,β-unsaturated nitrile then reacts with sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene product.

Gewald_Reaction A 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde E Reaction in Ethanol (Stir at RT) A->E B Active Methylene Nitrile (e.g., Malononitrile) B->E C Elemental Sulfur C->E D Base (e.g., Morpholine) D->E Catalyzes F Novel Aminothiophene Derivative E->F Yields

Detailed Experimental Protocol

Protocol 4.2.1: Synthesis of 2-Amino-4-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)-5-cyanothiophene-3-carbonitrile

  • In a 100 mL three-necked flask equipped with a stirrer, add this compound (2.19 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).

  • After completion, pour the reaction mixture into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Data
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)Key Spectroscopic Data
2-Amino-4-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)-5-cyanothiophene-3-carbonitrileC16H9N5OS2367.4165-75220-222¹H NMR: Peaks for the methoxy group, aromatic protons, thiazole proton, and a broad singlet for the amino group. IR (cm⁻¹): N-H stretching, C≡N stretching.

Synthesis of Novel Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are readily synthesized via the Claisen-Schmidt condensation.[1][7]

Rationale and Mechanistic Insight

This base-catalyzed condensation reaction involves the reaction of an aldehyde with a ketone. In this protocol, this compound will react with a substituted acetophenone. The base abstracts a proton from the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Condensation A 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde D Reaction in Ethanol (Stir at RT) A->D B Substituted Acetophenone B->D C Base (e.g., NaOH) C->D Catalyzes E Novel Chalcone Derivative D->E Yields

Detailed Experimental Protocol

Protocol 5.2.1: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)prop-2-en-1-one

  • Dissolve this compound (2.19 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 2:8).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Data
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)Key Spectroscopic Data
(E)-1-(4-chlorophenyl)-3-(2-(2-methoxyphenyl)-1,3-thiazol-5-yl)prop-2-en-1-oneC19H14ClNO2S371.8480-90145-147¹H NMR: Characteristic doublets for the vinylic protons with a coupling constant of ~15-16 Hz, indicating a trans configuration. Signals for the methoxy group and aromatic protons. IR (cm⁻¹): C=O stretching (conjugated ketone).

Synthesis of Novel Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are versatile intermediates and have been reported to exhibit a broad range of biological activities.[8][9]

Rationale and Mechanistic Insight

The formation of a Schiff base is a reversible reaction that is typically catalyzed by an acid or a base. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.

Schiff_Base_Formation A 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde D Reaction in Ethanol (Reflux) A->D B Substituted Aniline B->D C Acid Catalyst (e.g., Acetic Acid) C->D Catalyzes E Novel Schiff Base Derivative D->E Yields

Detailed Experimental Protocol

Protocol 6.2.1: Synthesis of (E)-N-((2-(2-methoxyphenyl)-1,3-thiazol-5-yl)methylene)-4-methylaniline

  • To a solution of this compound (2.19 g, 10 mmol) in ethanol (30 mL), add 4-methylaniline (1.07 g, 10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:4).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be recrystallized from ethanol.

Expected Data
CompoundMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)Key Spectroscopic Data
(E)-N-((2-(2-methoxyphenyl)-1,3-thiazol-5-yl)methylene)-4-methylanilineC18H16N2OS308.4085-95130-132¹H NMR: A characteristic singlet for the imine proton (-CH=N-), along with signals for the methoxy group, methyl group, and aromatic protons. IR (cm⁻¹): C=N stretching.

Conclusion

The protocols detailed in this guide provide a robust foundation for the synthesis of a diverse library of novel heterocyclic compounds derived from this compound. By leveraging well-established and reliable synthetic methodologies, researchers can efficiently generate new chemical entities with the potential for a wide range of biological applications. The provided rationale and mechanistic insights are intended to empower scientists to not only reproduce these results but also to creatively adapt and expand upon these synthetic strategies in their pursuit of new therapeutic agents.

References

biological evaluation of derivatives of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the , designed for researchers, scientists, and drug development professionals. This document provides a framework for assessing the therapeutic potential of this chemical scaffold, focusing on anticancer, antimicrobial, and anti-inflammatory activities.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its unique chemical properties, including the ability to form hydrogen bonds and engage in various molecular interactions, have made it a cornerstone in the design of numerous therapeutic agents.[1] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The approval of thiazole-containing drugs like the anticancer agent Dasatinib highlights the clinical significance of this moiety.[1]

The 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde core serves as a versatile starting point for generating diverse chemical libraries. The methoxy group on the phenyl ring and the carbaldehyde functional group on the thiazole core offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide outlines a strategic approach and detailed protocols for the comprehensive biological evaluation of novel derivatives based on this scaffold.

Section 1: Synthesis and Derivatization Strategy

The foundation of any biological evaluation is the synthesis of the compounds of interest. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring, typically involving the condensation of an alpha-haloketone with a thioamide.[5] For the derivatives of this compound, a general synthetic workflow allows for the introduction of diversity at various positions, which is crucial for establishing Structure-Activity Relationships (SAR).

G cluster_0 Starting Materials cluster_1 Core Synthesis (Hantzsch Reaction) cluster_2 Derivatization Reactions cluster_3 Final Products A 2-Methoxythiobenzamide C 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde (Parent Scaffold) A->C B 3-bromo-2-oxopropanal B->C D1 Condensation (e.g., with amines) C->D1 Modification of carbaldehyde group D2 Wittig Reaction C->D2 Modification of carbaldehyde group D3 Oxidation/Reduction C->D3 Modification of carbaldehyde group E Library of Novel Thiazole Derivatives D1->E D2->E D3->E

Caption: General workflow for the synthesis of thiazole derivatives.

Section 2: Anticancer Activity Evaluation

Thiazole-containing compounds are well-documented for their potent anticancer activities, which are often achieved by targeting critical cellular pathways like cell division and signaling.[1][2][6] A primary and essential step in evaluating new derivatives is to assess their cytotoxicity against a panel of human cancer cell lines.

Rationale for Anticancer Screening

Many thiazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, disrupting the cell cycle, or acting as kinase inhibitors.[7] Therefore, the initial screening provides a broad assessment of a compound's potential to interfere with cancer cell proliferation and survival. Cell lines from different cancer types (e.g., breast, liver, cervical) should be used to identify potential tissue-specific activity.[6][8]

Protocol: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12][13]

MTT_Workflow start Start step1 1. Cell Seeding Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates. Incubate 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of thiazole derivatives. Include vehicle control and positive control (e.g., Doxorubicin). step1->step2 step3 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO2. step2->step3 step4 4. MTT Addition Add MTT solution (0.5 mg/mL final conc.) to each well. Incubate for 4 hours. step3->step4 step5 5. Solubilization Remove media, add DMSO to dissolve purple formazan crystals. step4->step5 step6 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. step5->step6 end 7. Data Analysis Calculate % viability and determine IC50 values. step6->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, HeLa cervical cancer) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each thiazole derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9] During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation and Interpretation

Summarize the results in a table for clear comparison of the cytotoxic potency of the derivatives.

Compound IDR-Group ModificationIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. HeLa
TZ-01 -H (Parent)>100>100>100
TZ-02 -N(CH₃)₂25.532.128.4
TZ-03 -OCH₃8.011.29.5
TZ-04 -Cl7.79.86.1
Doxorubicin(Positive Control)0.81.10.9

A lower IC₅₀ value indicates higher cytotoxic potency.[6][8] Compounds with IC₅₀ values in the low micromolar or nanomolar range are considered promising candidates for further investigation.[7]

Section 3: Antimicrobial Activity Evaluation

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens, making this a critical area of evaluation.[4][5][14]

Rationale for Antimicrobial Screening

Initial screening aims to identify compounds with broad-spectrum activity or specific potency against clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4][15]

Protocol: Kirby-Bauer Disk Diffusion Test

This method is a widely used preliminary test to qualitatively assess antimicrobial activity.[16] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk.[17][18]

Antimicrobial_Workflow start Start step1 1. Prepare Inoculum Create a bacterial/fungal suspension adjusted to 0.5 McFarland standard. start->step1 step2 2. Inoculate Plate Evenly swab the inoculum onto a Mueller-Hinton agar plate to create a lawn. step1->step2 step3 3. Apply Disks Place sterile paper disks impregnated with test compounds onto the agar surface. step2->step3 step4 4. Incubation Incubate at 37°C for 18-24 hours. step3->step4 step5 5. Measure Zones Measure the diameter of the zone of inhibition in millimeters. step4->step5 step6 6. Determine MIC (Quantitative) Perform broth microdilution for active compounds to find the Minimum Inhibitory Concentration. step5->step6 end End step6->end

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Steps:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16][19]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.[18]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the thiazole derivative onto the agar surface. Also include a positive control (e.g., Ampicillin for bacteria, Amphotericin B for fungi) and a negative control (disk with solvent only).[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the disk diffusion test, the broth microdilution method is used to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Detailed Steps:

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

Data Presentation and Interpretation

Combine the results from both assays into a single table.

Compound IDS. aureus (Zone, mm)S. aureus (MIC, µg/mL)E. coli (Zone, mm)E. coli (MIC, µg/mL)C. albicans (Zone, mm)C. albicans (MIC, µg/mL)
TZ-01 6>1286>1286>128
TZ-02 153210641264
TZ-03 181612321632
TZ-04 22816161916
Ampicillin254208--
Amphotericin B----242

A larger zone of inhibition and a lower MIC value indicate greater antimicrobial activity.[4][14]

Section 4: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes.[20] Evaluating the COX-inhibitory potential of new thiazole derivatives is a key step in assessing their anti-inflammatory properties.[21]

Rationale for COX Inhibition Assay

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[22] COX-2 is inducible and its expression is upregulated during inflammation.[22] Selective inhibition of COX-2 over COX-1 is a desirable trait for new anti-inflammatory drugs to reduce gastrointestinal side effects associated with traditional NSAIDs.[20][23]

COX_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physio Physiological Prostaglandins (e.g., GI protection) PGH2_1->Physio Inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflam Thiazole Thiazole Derivative (Test Inhibitor) Thiazole->COX1 Non-Selective Inhibition Thiazole->COX2 Selective Inhibition

Caption: Inhibition of COX-1 and COX-2 pathways by test compounds.

Protocol: In Vitro COX Inhibition Assay

Commercially available kits provide a reliable method for measuring the inhibition of COX-1 and COX-2. These assays typically measure the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate to produce a colored product.[24] The amount of product is proportional to the enzyme's activity. Fluorometric kits are also widely used.[25]

Detailed Steps:

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, enzymes, substrate) as per the manufacturer's protocol (e.g., Cayman Chemical, Abcam).[25][26]

  • Compound Preparation: Prepare serial dilutions of the thiazole derivatives and a reference NSAID (e.g., Celecoxib for COX-2 selectivity, Indomethacin for non-selective) in the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to separate wells.

  • Inhibitor Addition: Add the test compounds to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[26]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

  • Measurement: Immediately read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) kinetically over several minutes using a microplate reader.[25][27]

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

Data Presentation and Interpretation

The key metrics are the IC₅₀ values for each isoform and the Selectivity Index (SI).

Compound IDIC₅₀ for COX-1 (µM)IC₅₀ for COX-2 (µM)Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2)
TZ-01 >50>50-
TZ-02 28.59.53.0
TZ-03 35.25.16.9
TZ-04 41.62.318.1
Indomethacin0.91.50.6
Celecoxib15.00.08187.5

The Selectivity Index (SI) is a critical parameter. An SI value greater than 1 indicates selectivity for COX-2.[28] Compounds with higher SI values are more desirable as they are predicted to have a better safety profile with fewer gastrointestinal side effects.[23]

Conclusion and Future Perspectives

This guide provides a structured and validated approach to the initial biological characterization of novel this compound derivatives. By systematically applying these protocols for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify lead compounds.

Derivatives that demonstrate high potency and selectivity in these primary assays (e.g., low micromolar IC₅₀ values, high antimicrobial activity, or a high COX-2 selectivity index) should be prioritized for further, more complex investigations. These next steps may include mechanistic studies (e.g., apoptosis assays, kinase profiling), in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) profiling to fully assess their potential as clinical drug candidates.

References

The Strategic Synthesis of Novel Anticancer Agents from 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This five-membered heterocyclic scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating its significance in drug discovery.[1][2] In the realm of oncology, thiazole derivatives have emerged as potent agents capable of modulating various cancer-associated pathways.[1][3][4] They have been shown to induce apoptosis, disrupt microtubule dynamics, and inhibit key signaling pathways, making them a focal point for the development of novel cancer therapeutics.[1][5]

This application note focuses on a particularly promising starting material: 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde . The strategic incorporation of a 2-methoxyphenyl group is not arbitrary. The methoxy substituent can enhance the lipophilicity and metabolic stability of a molecule, and its position on the phenyl ring can influence the compound's binding affinity to biological targets through specific steric and electronic interactions.[6][7] The aldehyde functionality at the 5-position of the thiazole ring serves as a versatile chemical handle, allowing for the facile synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are known to possess significant anticancer properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of potential anticancer agents derived from this compound. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for the synthesis of a representative derivative and its subsequent biological evaluation.

Synthetic Strategy: Leveraging the Versatility of the Aldehyde

The aldehyde group of this compound is a gateway to a multitude of chemical transformations. Two classical and highly effective reactions for generating libraries of bioactive molecules from an aldehyde are the formation of Schiff bases and the Claisen-Schmidt condensation to form chalcones.

  • Schiff Base Formation: The condensation of the aldehyde with various primary amines readily yields imines (Schiff bases). This reaction is a straightforward and efficient method to introduce a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR).

  • Claisen-Schmidt Condensation (Chalcone Synthesis): The reaction of the aldehyde with an acetophenone derivative in the presence of a base leads to the formation of a chalcone, an α,β-unsaturated ketone. Chalcones are a well-established class of anticancer agents known to interact with multiple cellular targets.

For the purpose of this application note, we will focus on the synthesis of a chalcone derivative, as this class of compounds has a rich history in anticancer drug discovery.

Experimental Protocols

Part I: Synthesis of a Representative Chalcone Derivative

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-(2-methoxyphenyl)thiazol-5-yl)prop-2-en-1-one, a novel chalcone derivative, via a Claisen-Schmidt condensation.

Diagram of the Synthetic Workflow:

Synthetic_Workflow reagent1 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde reaction Claisen-Schmidt Condensation (Ethanol, aq. NaOH, rt) reagent1->reaction reagent2 4-Hydroxyacetophenone reagent2->reaction product (E)-1-(4-hydroxyphenyl)-3-(2-(2-methoxyphenyl) thiazol-5-yl)prop-2-en-1-one reaction->product MTT_Workflow cluster_prep Preparation cluster_assay Assay cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the chalcone derivative cell_seeding->compound_treatment mtt_addition Add MTT reagent compound_treatment->mtt_addition incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement Apoptosis_Workflow cell_prep Treat cells with the chalcone derivative cell_harvest Harvest and wash cells cell_prep->cell_harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) cell_harvest->staining analysis Analyze by flow cytometry staining->analysis CellCycle_Workflow cell_prep Treat cells with the chalcone derivative cell_fixation Harvest and fix cells (e.g., with cold ethanol) cell_prep->cell_fixation staining Stain with Propidium Iodide and treat with RNase cell_fixation->staining analysis Analyze by flow cytometry staining->analysis

References

Application Notes & Protocols for Antimicrobial Drug Discovery: A Case Study with 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Antimicrobial Research

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 1,3-thiazole ring stands out as a "privileged scaffold." This five-membered aromatic ring containing sulfur and nitrogen is a key structural motif in numerous clinically approved drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[1] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Their mechanism of action can be diverse, ranging from the inhibition of essential bacterial enzymes like DNA gyrase and the cell division protein FtsZ to disruption of metabolic pathways.[1][3]

This document provides a detailed guide for the synthesis, in vitro evaluation, and preliminary safety assessment of a novel thiazole derivative, 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde , as a representative candidate in an antimicrobial drug discovery program. While specific biological data for this exact molecule is not yet extensively published, its structure embodies the key pharmacophoric features of this promising class. These protocols are designed to be comprehensive and self-validating, providing the user not just with procedural steps, but with the underlying scientific rationale to enable robust and reproducible research.

Part 1: Synthesis of the Lead Compound

A reliable and scalable synthesis is the foundational step of any drug discovery campaign. Here, we propose a logical and well-established two-step synthetic route.

Proposed Synthetic Pathway

The synthesis can be approached via two robust and well-documented reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis to build the core ring system, followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality at the C5 position.[4][5][6][7]

Antimicrobial_Screening_Workflow A Primary Screening (e.g., Disk Diffusion) B Quantitative Assay (Broth Microdilution) A->B Active Compounds C Determine MIC (Minimum Inhibitory Concentration) B->C Serial Dilution D Determine MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) C->D Sub-culturing E Data Analysis & Interpretation D->E Preclinical_Decision_Tree A Initial Compound Data (MIC, MBC, CC₅₀) B Calculate Selectivity Index (SI = CC₅₀ / MIC) A->B C SI > 10? B->C D Proceed to Mechanism of Action & In Vivo Studies C->D Yes E Optimize Structure or Terminate Compound C->E No

References

Application Notes and Protocols for the Evaluation of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole Scaffolds in Inflammation Research

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism, chronic inflammation is implicated in a multitude of diseases, including arthritis, asthma, cancer, and cardiovascular disease.[1][3] A key therapeutic strategy involves the modulation of inflammatory pathways, with a significant focus on inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the production of pro-inflammatory mediators.[1][3]

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of pharmacological activities, including anti-inflammatory effects.[3][4] Thiazole derivatives have shown significant potential as inhibitors of key inflammatory mediators and the enzymes that synthesize them.[5] This document provides a comprehensive guide for the investigation of a specific thiazole derivative, 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde , as a novel anti-inflammatory agent. We will detail the scientific rationale and step-by-step protocols for its evaluation, from initial in vitro screening to mechanistic studies and in vivo validation.

Compound Profile: this compound

Property Value
IUPAC Name This compound
Molecular Formula C11H9NO2S[6]
Molecular Weight 219.26 g/mol [6]
CAS Number 915923-15-8[7]
Chemical Structure
Chemical structure of this compound
Rationale for Investigation The methoxyphenyl group is a common feature in many anti-inflammatory compounds, and the thiazole core is a well-established pharmacophore for COX inhibition.[3][8] The carbaldehyde group at the 5-position offers a reactive site for potential covalent interactions or further chemical modification to explore structure-activity relationships (SAR).

Experimental Workflow for Anti-inflammatory Evaluation

A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of this compound. This workflow progresses from broad initial screens to more specific mechanistic and in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation a Cytotoxicity Assessment (MTT Assay) b LPS-Induced Nitric Oxide (NO) Inhibition in Macrophages (Griess Assay) a->b Determine non-toxic concentration range c Pro-inflammatory Cytokine Inhibition (ELISA for TNF-α, IL-6) b->c If active in NO inhibition d COX-1/COX-2 Inhibition Assays c->d e NF-κB Signaling Pathway Analysis (Western Blot, Reporter Assay) c->e f Carrageenan-Induced Paw Edema Model d->f If selective COX-2 inhibition is observed g Acetic Acid-Induced Writhing Test f->g

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.

Part 1: In Vitro Screening Protocols

Cytotoxicity Assessment: MTT Assay

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[9]

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in complete cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Inhibition in Macrophages

Rationale: Macrophages activated by LPS produce high levels of nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[10][11] The Griess assay measures nitrite, a stable product of NO, in the culture supernatant and is a common method for screening potential anti-inflammatory agents.[9]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[10]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Part 2: Mechanistic Elucidation Protocols

Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive the inflammatory response.[1][12][13] Their inhibition is a key therapeutic strategy. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels in cell culture supernatants.[12][13]

Protocol:

  • Cell Treatment: Seed and treat RAW 264.7 or THP-1 cells with the test compound and LPS as described in the NO inhibition assay.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants and store them at -80°C until use.

  • ELISA: Perform ELISAs for TNF-α and IL-6 using commercially available kits (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's instructions.[12][13]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition for each cytokine.

Target Assay Expected Outcome with Active Compound
TNF-αELISADose-dependent reduction in TNF-α secretion
IL-6ELISADose-dependent reduction in IL-6 secretion
Cyclooxygenase (COX-1/COX-2) Inhibition Assays

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation.[14] Selective COX-2 inhibitors are desirable as they may have a better gastrointestinal safety profile.[14][15] Commercially available kits can be used to determine the IC50 values for both isoforms.[8][16]

Protocol:

  • Assay Principle: Utilize a COX inhibitor screening assay kit (e.g., from Cayman Chemical) which measures the peroxidase activity of COX.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the purified ovine COX-1 or human recombinant COX-2 enzyme with the test compound and arachidonic acid (the substrate).[8]

  • Detection: The production of Prostaglandin G2 is measured colorimetrically.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (SI = IC50 for COX-1 / IC50 for COX-2). A higher SI indicates greater selectivity for COX-2.

NF-κB Signaling Pathway Analysis

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[17][18][19][20][21] Investigating the effect of the compound on the NF-κB pathway can provide insight into its mechanism of action.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_P Phosphorylated IκB IkB_NFkB->IkB_P NFkB NF-κB IkB_P->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene

Caption: Canonical NF-κB signaling pathway activated by LPS.

Protocol (Western Blot for IκBα Degradation):

  • Cell Treatment: Seed RAW 264.7 cells and pre-treat with the test compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 30 minutes).

  • Cell Lysis: Prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: An active compound will inhibit the LPS-induced degradation of IκBα, resulting in a stronger IκBα band compared to the LPS-only treated cells.

Part 3: In Vivo Validation Protocols

Rationale: In vivo models are essential to confirm the anti-inflammatory activity of a compound in a whole organism.[22][23][24][25]

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and well-characterized model of acute inflammation.[24][26] Carrageenan injection induces a biphasic inflammatory response, with the later phase being sensitive to NSAIDs that inhibit prostaglandin synthesis.

Protocol:

  • Animals: Use Wistar or Sprague-Dawley rats.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Nimesulide), and test groups receiving different doses of this compound.[27]

  • Dosing: Administer the test compound and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Time Point Primary Mediators Expected Inhibition by COX Inhibitors
1-2 hoursHistamine, SerotoninLow to moderate
3-4 hoursProstaglandins, KininsHigh
Acetic Acid-Induced Writhing Test in Mice

Rationale: This model is used to assess both anti-inflammatory and analgesic properties. Intraperitoneal injection of acetic acid causes the release of endogenous mediators that stimulate nociceptors.

Protocol:

  • Animals: Use Swiss albino mice.

  • Grouping and Dosing: Similar to the paw edema model.

  • Induction: 30 minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. Positive results in these assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Investigate effects on other inflammatory pathways like MAPKs.[1]

  • Pharmacokinetic and Toxicological Studies: Evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of the lead compound.

The thiazole scaffold continues to be a promising starting point for the development of novel anti-inflammatory therapeutics.[3][5] A thorough and systematic approach, as outlined in these protocols, is essential for identifying and validating new drug candidates in this important therapeutic area.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of thiazole ring formation. Our focus is on providing practical, experience-driven insights to help you overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during thiazole synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis

Q: I'm performing a Hantzsch thiazole synthesis by reacting an α-haloketone with a thioamide, but my yield is consistently low or non-existent. What are the likely causes and how can I troubleshoot this?

A: Low yields in the Hantzsch synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is key.

  • Cause: Reactant Purity and Stability. The purity of your starting materials is critical. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming your reactants and complicating purification. The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor, with some reactions reporting yields as low as 18-20% due to thioamide instability.

    • Solution:

      • Verify Purity: Always check the purity of your reactants by an appropriate method (e.g., NMR, melting point) before starting the reaction. High purity, typically ≥98%, is recommended to minimize side reactions.

      • Fresh Thioamide: Use freshly prepared or purified thioamide, especially if it has been stored for a long time.

      • Anhydrous Conditions: The presence of water can be detrimental. Ensure you are using anhydrous solvents, as this is often recommended.

  • Cause: Suboptimal Reaction Conditions. Temperature and reaction time are critical parameters that need to be optimized for your specific substrates.

    • Solution:

      • Temperature Adjustment: If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive or sterically hindered substrates, refluxing in a suitable solvent may be necessary. Conversely, excessive heat can cause decomposition, so monitor your reaction closely.

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting materials are still present after your planned reaction time, extend the duration.

      • Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can dramatically shorten reaction times from hours to minutes and may improve yields.

  • Cause: Poor Nucleophilicity of the Thioamide. For sterically hindered substrates, the sulfur of a bulky thioamide may not be nucleophilic enough to attack the hindered α-carbon of the ketone.

    • Solution:

      • Use of a Base: Adding a non-nucleophilic strong base can deprotonate the thioamide, thereby increasing its nucleophilicity. However, this must be done with caution to avoid promoting side reactions.

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

G start Low or No Yield check_purity Verify Reactant Purity (≥98%) start->check_purity Step 1 increase_nucleophilicity Increase Thioamide Nucleophilicity (for hindered substrates) start->increase_nucleophilicity If substrates are sterically hindered use_anhydrous Use Anhydrous Solvents check_purity->use_anhydrous If pure optimize_temp Optimize Temperature (Gentle Heating/Reflux) use_anhydrous->optimize_temp If dry monitor_time Monitor Reaction by TLC/LC-MS & Extend Time optimize_temp->monitor_time consider_microwave Consider Microwave Synthesis monitor_time->consider_microwave If still low success Improved Yield monitor_time->success If complete consider_microwave->success add_base Add Non-nucleophilic Base with Caution increase_nucleophilicity->add_base add_base->success G reactants    α-Haloketone+Thioamide   intermediate1 S-Alkylation (SN2) reactants->intermediate1 Step 1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Step 2 intermediate3 Dehydration intermediate2->intermediate3 Step 3 product    Thiazole   intermediate3->product Final Product

Technical Support Center: Synthesis of 2,5-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical solutions for the common challenges encountered in the synthesis of 2,5-disubstituted thiazoles. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reactions effectively.

Section 1: Troubleshooting Classical Synthesis Methods

The Hantzsch, Cook-Heilbron, and Gabriel syntheses are foundational methods for building the thiazole core. However, each comes with a unique set of challenges. This section addresses the most frequent problems encountered with these classical routes.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, the condensation of an α-haloketone with a thioamide, is perhaps the most widely used method for thiazole synthesis. While robust, it is prone to issues with regioselectivity, low yields, and side reactions.

Frequently Asked Questions (FAQs):

Q1: My Hantzsch reaction is giving a mixture of isomers. How can I control the regioselectivity?

A1: This is a classic challenge, especially when using N-substituted thioureas. You are likely forming a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the reaction conditions, particularly the pH.

  • Causality: Under neutral or basic conditions, the more nucleophilic sulfur atom of the thiourea preferentially attacks the α-haloketone. Subsequent intramolecular cyclization by the nitrogen atom leads to the thermodynamically stable 2-aminothiazole. However, under strongly acidic conditions, the nitrogen atoms of the thiourea can be protonated. This makes the exocyclic nitrogen less nucleophilic and can favor cyclization through the endocyclic nitrogen, leading to the imino-dihydrothiazole isomer.

  • Troubleshooting Protocol:

    • Ensure Neutral or Basic Conditions: If your goal is the 2-aminothiazole, avoid acidic catalysts. The reaction often proceeds well in solvents like ethanol or methanol at reflux. If the α-haloketone starting material is an HCl salt, neutralize

how to avoid byproduct formation in condensation reactions of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aromatic Aldehyde Condensation Reactions

For Immediate Assistance, Contact: Senior Application Scientist Email: --INVALID-LINK-- Phone: 1-800-555-CHEM

Introduction

Welcome to the Technical Support Center for aromatic aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical carbon-carbon bond-forming reactions. Condensation reactions involving aromatic aldehydes are fundamental in organic synthesis for creating valuable intermediates and final products, including chalcones, stilbenes, and other conjugated systems. [1][2]However, the reactivity of aldehydes can also lead to a variety of unwanted side reactions, complicating product isolation and reducing yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design more robust and efficient reaction protocols.

Troubleshooting Guide: Common Byproducts and Solutions

Undesired byproduct formation is a frequent challenge in condensation reactions of aromatic aldehydes. This section details the most common side reactions, their underlying causes, and actionable solutions to mitigate their formation.

Byproduct/Issue Potential Cause(s) Troubleshooting Solutions & Scientific Rationale
Cannizzaro Reaction Products (Carboxylic Acid & Alcohol) Aromatic aldehydes lacking α-hydrogens can undergo disproportionation in the presence of a strong base. [3][4]This is especially prevalent with high concentrations of strong bases (e.g., NaOH, KOH) and elevated temperatures. [5][6]1. Use a Milder Base: Switch to a weaker base like an alkali salt of an acid (e.g., sodium acetate in the Perkin reaction) or use milder basic conditions. [6][7]2. Lower Base Concentration: Reducing the concentration of the base can disfavor the bimolecular Cannizzaro reaction. [8]3. Control Temperature: Running the reaction at lower temperatures can decrease the rate of the Cannizzaro reaction more significantly than the desired condensation. [5]4. Crossed Cannizzaro Strategy: If applicable, use a sacrificial aldehyde like formaldehyde, which is more readily oxidized, to drive the reduction of the more valuable aromatic aldehyde. [4]
Self-Condensation of Enolizable Ketone/Aldehyde If the reaction partner of the aromatic aldehyde has α-hydrogens, it can react with itself (self-condensation) in the presence of a base, leading to a complex mixture of products. [9][10]1. Controlled Enolate Formation: Use a strong, non-nucleophilic base (e.g., LDA, NaH) to fully deprotonate the enolizable partner before adding the aromatic aldehyde. This ensures the enolate selectively attacks the aromatic aldehyde. [9][11]2. Slow Addition of the Electrophile: Slowly add the aromatic aldehyde to the pre-formed enolate solution to maintain a low concentration of the aldehyde, minimizing its potential for side reactions. [11]3. Use a Non-Enolizable Carbonyl Partner: When possible, choose a reaction partner that lacks α-hydrogens to eliminate the possibility of self-condensation. [11][12]
Michael Addition Products The α,β-unsaturated carbonyl product of the condensation can act as a Michael acceptor, reacting with another equivalent of the enolate.1. Stoichiometric Control: Use a precise 1:1 stoichiometry of the enolizable ketone/aldehyde to the aromatic aldehyde. A slight excess of the aromatic aldehyde can sometimes help consume the enolate. [8]2. Lower Reaction Temperature: Lower temperatures can slow down the rate of the Michael addition. [8]3. Shorter Reaction Times: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed to prevent the product from reacting further. [8]
Polymerization/Tar Formation Overly harsh reaction conditions, such as high temperatures or high concentrations of strong bases, can cause aldehydes to polymerize. [8]1. Reduce Reaction Temperature: Perform the reaction at a lower temperature to control the reaction rate. [8]2. Lower Catalyst Concentration: Use the minimum effective amount of catalyst. 3. Controlled Reagent Addition: Add the base or catalyst dropwise to avoid localized high concentrations. [8]
Oxidation of Aldehyde Aromatic aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid, especially if impure or during prolonged reaction times. [5]1. Purify the Aldehyde: Ensure the purity of the aromatic aldehyde before use. Distillation or chromatography can remove acidic impurities. [5][13]2. Use an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation. 3. Fresh Reagents: Use freshly opened or purified aldehydes.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt condensation is sluggish and gives a low yield. What should I check first?

A1: Several factors can contribute to a sluggish Claisen-Schmidt reaction. Here's a checklist of what to investigate:

  • Reactant Purity: Impurities in your aromatic aldehyde or ketone can significantly hinder the reaction. [5]Benzaldehydes are particularly prone to oxidation to benzoic acid, which can neutralize the base catalyst. [5]Consider purifying your aldehyde by distillation, chromatography, or a bisulfite wash before use. [13][14]* Catalyst Activity: Ensure your base catalyst is not old or deactivated. Acidic impurities in your reactants or solvent can neutralize the base. [5]You may need to add more catalyst if the reaction stalls.

  • Reaction Temperature: While many Claisen-Schmidt reactions work well at room temperature, some systems may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. [5][8]However, be cautious, as excessive heat can promote side reactions. [5]* Solvent Choice: The polarity of the solvent can influence the reaction outcome. Ethanol is common, but solvent-free conditions, such as grinding the reactants together with a solid catalyst, can sometimes improve yields and reaction times. [8][15]* Product Precipitation: If your product is insoluble in the reaction solvent, it may precipitate and coat the reactants or catalyst, halting the reaction. [5]In such cases, increasing the solvent volume or switching to a more suitable solvent may be necessary.

Q2: I'm observing the formation of both the mono- and di-condensation products in my reaction between an aromatic aldehyde and a ketone with α-hydrogens on both sides (e.g., acetone). How can I favor the mono-substituted product?

A2: To selectively synthesize the mono-substituted product, you need to control the stoichiometry and reaction conditions carefully.

  • Stoichiometry: Use a 1:1 molar ratio of the ketone to the aromatic aldehyde. [5]* Order of Addition: Add the aromatic aldehyde slowly to a mixture of the ketone and the base. [5]This ensures that the enolate formed from the ketone is more likely to react with the added aldehyde rather than a second molecule of the aldehyde.

Q3: How can I completely avoid the Cannizzaro reaction when working with aromatic aldehydes that lack α-hydrogens?

A3: While completely avoiding it can be challenging under strongly basic conditions, you can significantly minimize it.

  • Use a Milder Catalyst: Instead of strong bases like NaOH or KOH, consider using catalysts that are less prone to promoting the Cannizzaro reaction. [5]Lewis acids or milder bases can be effective alternatives. [8]* Lower Temperatures: The Cannizzaro reaction often has a higher activation energy than the desired condensation. Running the reaction at a lower temperature can significantly reduce its rate. [5]* Protecting Groups: In complex syntheses where the aldehyde is particularly sensitive, you can protect the aldehyde functional group as an acetal or ketal. [16][17]These protecting groups are stable to basic conditions and can be removed later with aqueous acid. [16][17] Q4: What is the role of the catalyst in minimizing byproduct formation?

A4: The catalyst plays a crucial role in determining the reaction pathway and selectivity. [18][19]

  • Lowering Activation Energy: A catalyst provides an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed under milder conditions (e.g., lower temperatures), which can suppress side reactions. [18][20]* Selectivity: An ideal catalyst will selectively promote the desired reaction over competing side reactions. [18][20]For instance, some catalysts may favor the aldol addition but not the subsequent dehydration, while others might be specifically designed to avoid promoting the Cannizzaro reaction. Screening different catalysts is often a key step in optimizing a condensation reaction. [8] Q5: Can the choice of solvent affect the formation of byproducts?

A5: Yes, the solvent can have a significant impact on the reaction's outcome. [21]

  • Solubility: The solvent must be able to dissolve the reactants to allow for an efficient reaction. If the product precipitates too early, it can hinder the reaction's completion. [5]* Polarity: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity. [8]For example, alcoholic solvents may favor the formation of the dehydrated α,β-unsaturated product. [22]* Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and proton transfer, which can influence the reaction mechanism.

Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of a chalcone from an aromatic aldehyde and a ketone, with steps to minimize common side reactions.

Materials:

  • Aromatic aldehyde (1 eq)

  • Ketone (1 eq)

  • Ethanol

  • Potassium hydroxide (KOH, ~1.2 eq)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1 eq) and the ketone (1 eq) in ethanol. [5]2. Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise. [5]The slow addition helps to avoid localized high concentrations of base, which can promote side reactions. [8]3. Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. [5]Monitor the progress of the reaction by Thin Layer Chromatography (TLC). [8]Reactions are often complete within 1-4 hours. [5]Avoid unnecessarily long reaction times to prevent byproduct formation. [8]4. Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture in an ice bath to induce the precipitation of the chalcone product. [5]5. Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials. [5] * If further purification is needed, recrystallize the product from a suitable solvent like 95% ethanol.

Protocol 2: Aldehyde Protection as a Cyclic Acetal

This protocol is useful when the aldehyde needs to be protected from basic or nucleophilic conditions during a subsequent reaction step.

Materials:

  • Aromatic aldehyde

  • Ethylene glycol (or other suitable diol)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aromatic aldehyde, a slight excess of the diol, and a catalytic amount of an acid catalyst like p-toluenesulfonic acid in toluene. [23]2. Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation. [23]3. Monitoring: Monitor the reaction by TLC for the disappearance of the starting aldehyde. [23]4. Workup: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a water wash. [23]5. Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Visualizing Troubleshooting Pathways

The following diagram illustrates a decision-making workflow for troubleshooting common issues in aromatic aldehyde condensation reactions.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_actions Corrective Actions start Low Yield or Complex Mixture in Condensation Reaction identify_byproduct Identify Major Byproduct(s) via NMR, MS, etc. start->identify_byproduct cannizzaro Cannizzaro Products Detected identify_byproduct->cannizzaro Disproportionation (Acid & Alcohol) self_condensation Self-Condensation Products Detected identify_byproduct->self_condensation Dimer of Enolizable Partner polymerization Polymer/Tar Formation identify_byproduct->polymerization Insoluble Material no_reaction Incomplete/No Reaction identify_byproduct->no_reaction Starting Material Remains cannizzaro_actions - Use Milder Base - Lower Temperature - Decrease Base Concentration cannizzaro->cannizzaro_actions self_condensation_actions - Pre-form Enolate (LDA/NaH) - Slow Aldehyde Addition - Adjust Stoichiometry self_condensation->self_condensation_actions polymerization_actions - Lower Temperature - Reduce Catalyst Concentration - Slow Reagent Addition polymerization->polymerization_actions no_reaction_actions - Check Reactant Purity - Verify Catalyst Activity - Increase Temperature Gently - Screen Solvents no_reaction->no_reaction_actions

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS 915923-15-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the fundamental chemical principles governing thiazole aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored under controlled conditions to minimize degradation. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigeration slows down potential oxidative and hydrolytic degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)[1]The aldehyde functional group is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of the corresponding carboxylic acid.
Light Protect from Light (Amber Vial)Aryl-substituted thiazoles can be susceptible to photodegradation.[2] Amber glassware or opaque containers are essential.
Moisture Tightly Sealed ContainerThe compound should be kept dry to prevent potential hydrolysis and moisture-mediated degradation.

Note: While some safety data sheets for similar compounds suggest stability at room temperature, this applies to short-term handling.[3] For long-term storage and to ensure sample integrity for sensitive applications, refrigerated storage under an inert atmosphere is the best practice.

Q2: I've received this compound from a supplier. How can I be sure of its purity?

It is critical to perform incoming quality control (QC) on this material. Some suppliers explicitly state that they do not provide analytical data and sell the product "as-is," placing the responsibility on the buyer to confirm its identity and purity.

Recommended QC Workflow:

  • Identity Confirmation: Use ¹H NMR and Mass Spectrometry (MS) to confirm the molecular structure and mass.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for assessing the purity of aromatic compounds. A supplier of a similar analog specifies a purity of ≥ 99% by HPLC as their standard.[4]

Q3: What solvents are suitable for dissolving this compound?

Based on its structure, this compound is expected to be soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO). For analytical purposes, use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with your analysis or degrade the sample.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and analysis of this compound.

Scenario 1: My sample purity has decreased over time. What are the likely degradation products?

If you observe new peaks in your HPLC chromatogram or unexpected signals in your NMR spectrum, the compound has likely undergone degradation. The two most probable pathways are oxidation and photodegradation.

A. Oxidation of the Aldehyde Group The aldehyde functional group is the most likely site of oxidation, converting to a carboxylic acid. This is a common degradation pathway for many aldehydes exposed to air.

  • Degradation Product: 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.

  • Cause: Exposure to atmospheric oxygen. This process can be accelerated by light and elevated temperatures.

  • Identification: The degradation product will have a significantly different retention time in reverse-phase HPLC (typically eluting earlier) and will show a loss of the aldehyde proton signal (~9-10 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm) in ¹H NMR. The mass will increase by 16 Da.

B. Photodegradation of the Thiazole Ring Aryl-substituted thiazoles can undergo a unique photodegradation process, especially when exposed to visible light in the presence of oxygen.[2]

  • Mechanism: The thiazole ring can react with singlet oxygen in a [4+2] cycloaddition reaction. This forms an unstable endoperoxide intermediate, which then rearranges and fragments the molecule.[2]

  • Degradation Product: Complex mixture of smaller, fragmented molecules. For a similar compound, the final product was identified as a benzamide derivative, indicating cleavage of the thiazole ring.[2]

  • Identification: This is often characterized by the appearance of multiple new peaks in the chromatogram and a significant change in the aromatic region of the NMR spectrum.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

G Figure 1. Primary Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (Aldehyde Oxidation) A->B O₂ (Air) C Endoperoxide Intermediate ([4+2] Cycloaddition) A->C Light, O₂ D Ring Cleavage Products (e.g., Benzamides) C->D Rearrangement

Caption: Potential degradation routes for the title compound.

Scenario 2: I am seeing an unknown peak in my analysis of a freshly received sample. What should I do?

Given that some vendors do not guarantee purity, an initial assessment is crucial. Use the following workflow to troubleshoot the identity of unexpected peaks.

Troubleshooting Workflow for Purity Assessment

G Figure 2. Purity Troubleshooting Workflow start Unknown Peak Observed in Fresh Sample check_mass Analyze by LC-MS. Does the mass match a known impurity or degradant? start->check_mass is_isomer Is the mass identical to the parent compound? check_mass->is_isomer is_oxidized Is mass +16 Da? is_isomer->is_oxidized No isomer_id Potential positional isomer from synthesis. Requires 2D NMR for confirmation. is_isomer->isomer_id Yes oxidized_id Oxidized product (Carboxylic Acid). Confirm with NMR. is_oxidized->oxidized_id Yes other_impurity Likely a synthesis-related impurity (starting material, byproduct). Consider purification. is_oxidized->other_impurity No end Impurity Identified isomer_id->end oxidized_id->end other_impurity->end

Caption: A decision tree for identifying unknown peaks.

Scenario 3: My reaction is not proceeding as expected. Could the starting material be the issue?

Yes. The aldehyde group is a reactive functional handle. If the compound has degraded, it can impact subsequent reactions.

  • Loss of Aldehyde: If the aldehyde has been oxidized to a carboxylic acid, it will not undergo typical aldehyde reactions (e.g., reductive amination, Wittig reaction).

  • Presence of Impurities: Synthesis-related impurities or degradation products could interfere with your reaction, poison catalysts, or lead to unwanted side products.

Preventative Measures:

  • Always Re-analyze: Before use, run a quick purity check (e.g., HPLC or TLC) on any material that has been stored for an extended period.

  • Use Fresh Solvents: Ensure solvents are anhydrous and free of peroxides, especially for sensitive reactions.

  • Handle Under Inert Atmosphere: When weighing and preparing solutions, minimize exposure to air and light. Purging solutions with argon or nitrogen can help displace dissolved oxygen.[3]

By understanding the inherent stability characteristics of this compound and implementing rigorous storage and handling protocols, you can ensure the integrity of your starting material and the reproducibility of your experimental results.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a deeper understanding of the reaction mechanisms, troubleshooting strategies for common issues, and answers to frequently asked questions to ensure a successful and scalable synthesis.

Introduction: The Strategic Importance of the Target Molecule

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole core is a prevalent motif in numerous biologically active compounds, and the aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and condensations.

This guide outlines a robust and scalable two-step synthesis culminating in a Vilsmeier-Haack formylation. This classic reaction is well-documented for its efficiency in formylating electron-rich heterocycles and is highly suitable for industrial applications.[1]

Recommended Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Formation of the Thiazole Core: Synthesis of 2-(2-methoxyphenyl)-1,3-thiazole from 2-methoxybenzothioamide and an appropriate C2-synthon.

  • Formylation at C5: Introduction of the carbaldehyde group onto the C5 position of the thiazole ring using the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Thiazole Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Methoxybenzothioamide C 2-(2-Methoxyphenyl)-1,3-thiazole A->C Hantzsch-type Cyclocondensation B 1,3-Dichloroacetone B->C D POCl₃ + DMF (Vilsmeier Reagent) E Target Product: 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde C->E Electrophilic Substitution & Hydrolysis D->E

Caption: Overall synthetic workflow.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-Methoxyphenyl)-1,3-thiazole

This procedure is a variation of the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[2]

Reagents & Quantities:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
2-Methoxybenzothioamide167.2310.0 g59.81.0
1,3-Dichloroacetone126.977.97 g62.81.05
Ethanol46.07200 mL--
Sodium Bicarbonate84.0110.0 g119~2.0

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxybenzothioamide (10.0 g, 59.8 mmol) and ethanol (200 mL). Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Reagent Addition: Add 1,3-dichloroacetone (7.97 g, 62.8 mmol) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form. Slowly add sodium bicarbonate (10.0 g) in portions to neutralize the HCl generated during the reaction. Effervescence will be observed. Stir for 30 minutes after the final addition.

  • Isolation: Reduce the solvent volume to approximately 50 mL using a rotary evaporator. Add 200 mL of deionized water to the concentrate. The crude product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum. If required, the product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

This reaction introduces the aldehyde group via an electrophilic aromatic substitution mechanism using the Vilsmeier reagent, which is generated in situ.[3]

Reagents & Quantities:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
2-(2-Methoxyphenyl)-1,3-thiazole191.2410.0 g52.31.0
N,N-Dimethylformamide (DMF)73.0950 mL--
Phosphorus Oxychloride (POCl₃)153.335.7 mL (9.2 g)60.11.15
Dichloromethane (DCM)84.93100 mL--
Sodium Acetate Trihydrate136.0840 g294~5.6

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation (Critical Step): In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0°C using an ice-water bath. Under a nitrogen atmosphere , add phosphorus oxychloride (5.7 mL, 60.1 mmol) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10°C. A solid complex (the Vilsmeier reagent) will form. Stir the mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 2-(2-methoxyphenyl)-1,3-thiazole (10.0 g, 52.3 mmol) in anhydrous dichloromethane (100 mL) and add this solution to the Vilsmeier reagent at 0°C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45°C and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Hydrolysis (Critical Step): Cool the reaction mixture back down to 0°C. Prepare a separate beaker containing 300 mL of ice-water and sodium acetate trihydrate (40 g). Slowly and carefully , quench the reaction by pouring the mixture into the stirred ice-water/sodium acetate solution. This step is exothermic and will generate HCl gas. Perform this in a well-ventilated fume hood.

  • Workup & Isolation: Stir the quenched mixture vigorously for 1 hour. The iminium salt intermediate will hydrolyze to the aldehyde. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude aldehyde can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Troubleshooting Step 1: Thiazole Core Synthesis

Q1: My reaction is very slow or has stalled. TLC shows a lot of remaining thioamide.

  • Potential Cause 1: Inactive Halocarbonyl. 1,3-Dichloroacetone can degrade over time.

    • Solution: Use a freshly opened bottle or verify the purity of your reagent.

  • Potential Cause 2: Insufficient Temperature. The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: Ensure your reaction is at a vigorous reflux. If using a higher boiling point solvent like isopropanol, adjust the temperature accordingly.

  • Potential Cause 3: pH Imbalance. The reaction generates HCl, which protonates the product and can inhibit the reaction.

    • Solution: While neutralization is typically done during workup, for a stalled reaction, a non-nucleophilic base like diisopropylethylamine (DIPEA) could be added cautiously, but this is not standard. It's better to ensure adequate heating first.

Q2: The yield is low after workup and purification.

  • Potential Cause 1: Incomplete Reaction. See Q1.

  • Potential Cause 2: Product Loss During Workup. The product may have some solubility in the aqueous phase, especially if excess ethanol is present.

    • Solution: Ensure most of the ethanol is removed before adding water to maximize precipitation. Cool the mixture in an ice bath before filtration to further decrease solubility.

  • Potential Cause 3: Side Reactions. 1,3-Dichloroacetone is a bifunctional electrophile and can potentially lead to side products.

    • Solution: Adding the dichloroacetone slowly to the thioamide solution at reflux can sometimes minimize side reactions, although one-portion addition is generally effective.

Troubleshooting Step 2: Vilsmeier-Haack Formylation

Q1: The reaction doesn't start. TLC shows only the starting thiazole even after heating.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The reagent is highly sensitive to moisture.

    • Solution: This is the most common cause. Ensure all glassware is oven-dried. Use anhydrous DMF and DCM. Keep the reaction under a strict inert atmosphere (nitrogen or argon). Use a fresh, sealed bottle of POCl₃.

  • Potential Cause 2: Insufficient Activation. The 2-(2-methoxyphenyl)thiazole ring may not be electron-rich enough under the applied conditions.

    • Solution: After confirming reagent quality, try increasing the reaction temperature to 50-60°C or extending the reaction time. Using a slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) can also drive the reaction to completion.

Q2: The reaction turns into a black tar, and the yield of the desired product is very low.

  • Potential Cause: Reaction Temperature is Too High. The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperatures can lead to polymerization and decomposition of the electron-rich thiazole ring.

    • Solution: Maintain strict temperature control, especially during the addition of POCl₃ and the substrate. Do not exceed the recommended reaction temperature of 45°C. If the reaction is scaled up, ensure efficient stirring and consider external cooling to manage any exotherm.

Q3: After quenching, I isolated a water-soluble solid that is not my product.

  • Potential Cause: Incomplete Hydrolysis. You have likely isolated the intermediate iminium salt.

    • Solution: The hydrolysis of the iminium salt can be slow. Ensure you stir the quenched mixture vigorously for at least 1 hour. Adding a mild acid (like dilute acetic acid) to the quench solution can sometimes facilitate hydrolysis, but ensure the final mixture is basic before extraction. Warming the quenched mixture to 30-40°C for 30 minutes can also drive the hydrolysis to completion.

G cluster_0 Vilsmeier-Haack Troubleshooting Problem Low or No Conversion Cause1 Moisture Contamination? Problem->Cause1 Cause2 Insufficient Temperature? Problem->Cause2 Solution1 Use anhydrous solvents. Work under N₂ atmosphere. Cause1->Solution1 Yes Solution2 Increase temp to 50-60°C. Increase reaction time. Cause2->Solution2 Yes

Caption: Troubleshooting flowchart for formylation.

Frequently Asked Questions (FAQs)
  • Q: Why is the Vilsmeier-Haack reaction preferred for this step?

    • A: It is a mild, high-yielding, and highly regioselective method for formylating electron-rich heterocycles.[4] The thiazole ring's C5 position is electronically favored for electrophilic attack, leading to a clean reaction with minimal side products compared to other harsher formylation methods.[5]

  • Q: What are the primary safety concerns?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching step is also hazardous and must be done slowly and with cooling.

  • Q: How can I reliably confirm my final product's identity and purity?

    • A: A combination of analytical techniques is recommended.

      • ¹H NMR: Look for the characteristic aldehyde proton singlet around 9-10 ppm and the thiazole C4-H proton singlet around 8-9 ppm, in addition to the aromatic protons from the methoxyphenyl group.

      • LC-MS: To confirm the molecular weight (219.26 g/mol ).[6]

      • HPLC: To determine the purity of the final product, which should ideally be >97% for further applications.[7]

  • Q: What considerations are needed for scaling up this synthesis from grams to kilograms?

    • A:

      • Heat Management: Both steps, especially the Vilsmeier reagent formation and the subsequent reaction, can be exothermic. A jacketed reactor with controlled cooling is essential.

      • Reagent Addition: For the Vilsmeier-Haack step, subsurface addition of POCl₃ into DMF is recommended to prevent localized heating and splashing.

      • Workup: The quench step at a large scale requires a robust system for controlling the addition rate and managing off-gassing. A separate, stirred quench vessel is necessary.

      • Purification: Recrystallization is generally more scalable and cost-effective than chromatography for final product purification at an industrial scale.

Part 3: Reaction Mechanism

The Vilsmeier-Haack Mechanism

The reaction proceeds in three main stages: formation of the electrophile, electrophilic attack on the thiazole ring, and hydrolysis to the final aldehyde.[3][8]

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements eliminates a stable dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent .

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the thiazole ring acts as a nucleophile, attacking the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromatization is restored by the loss of a proton.

  • Hydrolysis: During aqueous workup, water attacks the iminium carbon. Following proton transfers and the elimination of dimethylamine, the final aldehyde product is formed.

G A 1. DMF + POCl₃ B 2. Vilsmeier Reagent (Electrophile) A->B Formation C 3. Thiazole attacks Vilsmeier Reagent B->C Attack D 4. Iminium Salt Intermediate C->D Substitution E 5. Hydrolysis (H₂O Workup) D->E Quench F 6. Final Aldehyde E->F Release

Caption: Simplified Vilsmeier-Haack mechanism stages.

References

Technical Support Center: Characterization of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during the synthesis, purification, and characterization of these versatile heterocyclic compounds. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry to empower you in your experimental work.

Section 1: Synthesis & Purification Troubleshooting

The journey to a well-characterized thiazole derivative begins with a successful synthesis and purification. This section addresses common hurdles in these initial stages.

FAQ 1: I'm getting a low yield in my Hantzsch thiazole synthesis. What are the likely causes and how can I optimize it?

Low product yield is a frequent issue, often stemming from suboptimal reaction conditions or starting material quality.[1] The Hantzsch synthesis, a cornerstone reaction for thiazole formation from a haloketone and a thioamide, is generally high-yielding but requires careful control of parameters.[2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the α-haloketone is fresh and has not decomposed. Thioamides can also be of variable quality; consider recrystallization if purity is questionable.

  • Solvent and Temperature Optimization: While methanol or ethanol are common solvents, their choice can impact reaction rates and solubility.[2] If the reaction is sluggish, a gentle increase in temperature can be beneficial. However, excessive heat can lead to side product formation.[1]

  • Stoichiometry and Reaction Time: A slight excess of the thioamide is often used to ensure complete consumption of the more expensive α-haloketone.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.[1]

  • Work-up Procedure: The initial product is often the HBr or HCl salt of the thiazole, which is soluble in the reaction mixture.[3] Neutralization with a weak base, such as sodium carbonate, is crucial to precipitate the neutral, often less soluble, thiazole product.[3]

Experimental Workflow: Optimizing Hantzsch Thiazole Synthesis

Hantzsch_Optimization cluster_prep Preparation cluster_reaction Reaction Optimization cluster_workup Work-up & Isolation cluster_outcome Outcome start Low Yield Observed check_reagents Verify Purity of α-Haloketone & Thioamide start->check_reagents optimize_conditions Adjust Solvent & Temperature check_reagents->optimize_conditions check_stoichiometry Verify Stoichiometry (slight excess of thioamide) optimize_conditions->check_stoichiometry monitor_tlc Monitor by TLC neutralize Neutralize with Weak Base (e.g., Na2CO3) monitor_tlc->neutralize check_stoichiometry->monitor_tlc precipitate Precipitate & Isolate Product neutralize->precipitate end Improved Yield precipitate->end

Caption: Workflow for troubleshooting low yields in Hantzsch thiazole synthesis.

FAQ 2: My thiazole derivative is difficult to purify by column chromatography. What strategies can I employ?

The purification of thiazole derivatives can be challenging due to the polarity of the thiazole ring and the potential for interactions with the silica gel stationary phase.

Effective Purification Strategies:

  • Solvent System Selection: A systematic approach to selecting the mobile phase is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. For more polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate can be effective.

  • Use of Additives: To minimize peak tailing caused by the interaction of basic thiazole nitrogen with acidic silanol groups on the silica, add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your mobile phase.[4]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or reversed-phase chromatography (C18) for particularly challenging separations.[5]

  • Recrystallization: Don't underestimate the power of recrystallization for obtaining highly pure crystalline solids. A systematic screen of different solvents can often yield excellent results and is a more scalable purification method than chromatography.

Section 2: Spectroscopic Characterization

Accurate spectroscopic characterization is the cornerstone of structural elucidation. This section addresses common questions related to NMR and Mass Spectrometry.

FAQ 3: I'm seeing unexpected or broad signals in the ¹H NMR spectrum of my thiazole derivative. How can I interpret this?

The aromatic nature of the thiazole ring results in characteristic chemical shifts for its protons, typically in the range of 7.27 to 8.77 ppm.[6] However, various factors can lead to unexpected spectral features.

Interpreting ¹H NMR Spectra of Thiazoles:

Proton PositionTypical Chemical Shift (ppm)Influencing Factors
H-2~8.5 - 9.0Highly deshielded due to the adjacent nitrogen and sulfur atoms. Can be deprotonated by strong bases.[7]
H-4~7.5 - 8.0Influenced by substituents at the 5-position.
H-5~7.0 - 7.5Generally the most upfield of the thiazole ring protons.[8]
  • Broadening of N-H or O-H Signals: Protons on nitrogen or oxygen atoms attached to the thiazole ring can exchange with residual water in the NMR solvent, leading to broad signals. A D₂O shake experiment can confirm this; the broad peak will disappear upon addition of D₂O.[3]

  • Tautomerism: Some thiazole derivatives, particularly those with amino or hydroxyl substituents, can exist as a mixture of tautomers in solution, leading to multiple sets of signals.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. It's good practice to record spectra in different solvents (e.g., CDCl₃ and DMSO-d₆) to observe any changes.

  • Degradation: The appearance of new, unidentifiable peaks over time may indicate sample degradation. Thiazole rings can be susceptible to hydrolysis, particularly under alkaline conditions, or oxidation.[9]

Logical Flow for NMR Troubleshooting

NMR_Troubleshooting start Unexpected/Broad NMR Signals d2o_shake Perform D₂O Shake Experiment start->d2o_shake check_tautomers Consider Tautomerism d2o_shake->check_tautomers Broad peak disappears? (N-H or O-H) d2o_shake->check_tautomers No change change_solvent Acquire Spectrum in Different Solvent check_tautomers->change_solvent check_purity Re-evaluate Purity (TLC, LC-MS) change_solvent->check_purity degradation_study Assess Sample Stability check_purity->degradation_study conclusion Identify Source of Unexpected Signals degradation_study->conclusion

Caption: Decision tree for troubleshooting unexpected NMR signals.

FAQ 4: How can I interpret the fragmentation pattern of my thiazole derivative in ESI-MS?

Electron Spray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of thiazole derivatives. The fragmentation patterns observed in MS/MS experiments can provide valuable structural information.

Common Fragmentation Pathways:

  • Molecular Ion Peak (M+H)⁺: In positive ion mode, the protonated molecule is typically the base peak.

  • Isotopic Peaks: The presence of sulfur results in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M+ peak.[10][11]

  • Ring Cleavage: The thiazole ring can undergo fragmentation. The pyrimidine ring, if present in a fused system, is generally more stable than the thiazole ring during fragmentation.[10]

  • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the thiazole ring or attached side chains.[12]

Example Fragmentation:

For a simple substituted thiazole, common fragmentation might involve the loss of side chains followed by cleavage of the thiazole ring itself. For instance, in thiazolo[3,2-a]pyrimidines, fragmentation of the thiazole ring often precedes that of the pyrimidine ring.[10]

Section 3: Stability and Storage

Ensuring the stability of your thiazole derivatives is critical for obtaining reliable and reproducible experimental results.

FAQ 5: My thiazole derivative seems to be degrading in solution. What are the common degradation pathways and how can I prevent them?

The stability of thiazole derivatives in solution can be influenced by pH, exposure to light, and the presence of oxidizing agents.[9]

Common Degradation Pathways:

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[4][9]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[9]

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV or visible light, leading to the formation of various photoproducts.[9]

Recommendations for Storage and Handling:

FormStorage ConditionsRationale
Solid Cool, dark, and dry place. A desiccator is recommended.Minimizes degradation from light, heat, and moisture.[9]
Stock Solutions Prepare in a suitable anhydrous solvent (e.g., DMSO), aliquot into single-use vials, and store at -20°C or -80°C, protected from light.Avoids repeated freeze-thaw cycles and minimizes exposure to light and atmospheric moisture.[9]

To quickly assess stability in a new buffer system, you can monitor a solution of your compound by HPLC over time. A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.[9]

References

Technical Support Center: Strategies to Improve Low Conversion Rates in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high conversion rates in their thiazole synthesis protocols. Here, we will delve into common issues, their underlying causes, and provide practical, field-proven troubleshooting strategies to enhance your reaction yields and purity.

Introduction: The Enduring Relevance of Thiazole Synthesis

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of pharmacologically active compounds.[1] Its synthesis, while often robust, can present challenges leading to low conversion rates. This guide will primarily focus on the widely-used Hantzsch thiazole synthesis, with additional insights into other common methods like the Cook-Heilbron synthesis.

Visualizing the Path to Success: A General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to problem-solving. The following diagram outlines a logical workflow for diagnosing and resolving low conversion rates in your thiazole synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Work-up & Purification cluster_3 Resolution Start Low Conversion Rate Observed TLC Analyze Reaction by TLC: - Starting materials present? - Multiple products/streaking? Start->TLC Purity Verify Reagent & Solvent Purity TLC->Purity Stoichiometry Check Stoichiometry (slight excess of thioamide?) Purity->Stoichiometry Conditions Optimize Reaction Conditions: - Temperature - Time - Solvent Stoichiometry->Conditions Catalyst Consider Catalyst Addition (if applicable) Conditions->Catalyst Workup Optimize Work-up Procedure: - pH adjustment - Extraction solvent Catalyst->Workup Purification Select Appropriate Purification Method: - Recrystallization - Column Chromatography Workup->Purification Success Improved Yield & Purity Purification->Success

Caption: A general workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, is a foundational method for constructing the thiazole ring.[2][3] While generally high-yielding, several factors can lead to diminished conversion rates.[4]

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the primary causes and how can I address them?

A1: Low yields in Hantzsch synthesis can typically be traced back to a few key areas: reagent quality, reaction conditions, and the work-up procedure.

  • Reagent and Solvent Purity: This is a critical, yet often overlooked, factor. Impurities in your α-haloketone or thioamide can lead to a cascade of side reactions, consuming your starting materials and complicating purification. The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended.

    • Actionable Advice:

      • Ensure your α-haloketone is free from decomposition products. If it's an older reagent, consider purification by recrystallization or distillation.

      • Thioamides can be less stable than their amide counterparts.[5] Store them in a cool, dry place and consider using freshly prepared or recently purchased reagents.

      • Use dry solvents, especially if you are experiencing issues with hydrolysis of your starting materials or intermediates.

  • Reaction Conditions: Temperature and solvent choice are paramount for driving the reaction to completion.

    • Actionable Advice:

      • Temperature: While some Hantzsch syntheses proceed at room temperature, many require heating.[6] If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary. Conversely, excessive heat can lead to decomposition.

      • Solvent: The choice of solvent significantly impacts the reaction rate and yield. Alcohols like ethanol and methanol are commonly used and often provide good results.[6] In some instances, a mixture of solvents, such as ethanol/water, can improve yields.[7] It is advisable to perform small-scale solvent screening to identify the optimal choice for your specific reaction.

  • Reaction Time & Monitoring: It's possible the reaction simply hasn't had enough time to go to completion.

    • Actionable Advice:

      • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][9] If you still see a significant amount of starting material after your planned reaction time, extend the duration.

  • Stoichiometry: The ratio of your reactants can influence the yield.

    • Actionable Advice:

      • It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide to ensure the complete consumption of the often more expensive α-haloketone.[4][8]

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Self-condensation of the α-haloketone: Under basic or even neutral conditions, α-haloketones can undergo self-condensation reactions.

  • Hydrolysis of the thioamide: In the presence of water, particularly under acidic or basic conditions, thioamides can hydrolyze back to the corresponding amide.[5]

  • Formation of isomers: With N-monosubstituted thioureas, the reaction medium's pH can influence the regioselectivity of the cyclization.

    • Neutral Solvents: These typically lead exclusively to the formation of 2-(N-substituted amino)thiazoles.[10]

    • Acidic Conditions: Using acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[10]

    • Actionable Advice: To favor a single isomer, carefully control the pH of your reaction medium.

Q3: Can a catalyst improve my low conversion rate?

A3: While many Hantzsch syntheses proceed efficiently without a catalyst, certain modifications can significantly benefit from one.

  • For multi-component reactions: Catalysts like silica-supported tungstosilisic acid have been shown to be effective.[7]

  • Green Chemistry Approaches: A variety of catalysts, including magnetically recoverable nanocatalysts, are being explored to make thiazole synthesis more environmentally friendly and efficient.[11]

  • Palladium Catalysis for C-H Functionalization: For direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ is highly efficient. However, be aware that the sulfur atom in the thiazole ring can act as a poison for the palladium catalyst, sometimes necessitating a higher catalyst loading.[10]

Q4: My thioamide starting material appears to be degrading during the reaction. What can I do to prevent this?

A4: Thioamide stability can be a significant hurdle. They are generally less stable than amides and can be susceptible to hydrolysis, especially under harsh conditions.[5][12]

  • Actionable Advice:

    • Temperature Control: Avoid excessive heat, as this can accelerate decomposition. If heating is necessary, do so gently and for the minimum time required.

    • pH Control: Both strongly acidic and strongly basic conditions can promote thioamide degradation. Aim for neutral or mildly acidic/basic conditions where possible.

    • Solvent Choice: Nucleophilic solvents like methanol could potentially react with the thioamide, though this is less common.[5] If you suspect this is an issue, consider switching to a less nucleophilic polar solvent like acetonitrile (ACN).[5]

    • Use Fresh Reagents: As mentioned before, using freshly prepared or recently purchased thioamides can make a significant difference.

Optimizing Reaction Conditions: A Tabular Guide

The following table provides a summary of typical reaction conditions for Hantzsch thiazole synthesis, including conventional heating and microwave-assisted methods.

ParameterConventional HeatingMicrowave-AssistedRationale & Key Considerations
Temperature Room Temperature to Reflux (40-120 °C)[6]90-130 °C[13]Higher temperatures can increase reaction rates but also risk decomposition. Microwave heating can significantly shorten reaction times.
Solvent Ethanol, Methanol, 1-Butanol, 2-Propanol, Water, Ethanol/Water mixtures[6][7]Methanol, Ethanol[13]Solvent polarity can influence reaction rates. Alcohols are generally good choices. Solvent-free conditions have also been reported to be effective.[14]
Reaction Time 1-24 hours[7][14]15-30 minutes[13]Monitor by TLC to determine the optimal reaction time for your specific substrates.
Catalyst Often not required; Silica-supported tungstosilisic acid for multi-component reactions[6][7]Often not requiredCatalysts can be beneficial for less reactive substrates or to promote greener reaction conditions.
Experimental Protocol: A Standard Hantzsch Synthesis

This protocol provides a general framework for the synthesis of a 2-amino-4-arylthiazole.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.1 - 1.5 eq)[8]

  • Ethanol (absolute)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-bromoacetophenone in absolute ethanol.[8]

  • Add the thiourea to the solution.[8]

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[8]

  • After completion, allow the reaction mixture to cool to room temperature.[8]

  • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.[8][15]

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[8]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[8]

  • Wash the filter cake with deionized water to remove any inorganic salts.[8]

  • Dry the crude product. For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.[8]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[16][17]

Q5: What are the key troubleshooting differences for the Cook-Heilbron synthesis compared to the Hantzsch method?

A5: While general principles like reagent purity apply, the Cook-Heilbron synthesis has its own unique considerations.

  • Mechanism and Intermediates: The mechanism involves the nucleophilic attack of the α-aminonitrile's nitrogen on carbon disulfide, followed by intramolecular cyclization.[17] The stability of the dithio acid intermediate can be a factor.

  • Reaction Conditions: This reaction is often carried out under mild or aqueous conditions at room temperature.[17] Unlike the Hantzsch synthesis, which often requires heat, excessive temperatures can be detrimental in the Cook-Heilbron method.

  • Starting Material Reactivity: The reactivity of the α-aminonitrile is crucial. Electron-withdrawing groups on the nitrile can affect its nucleophilicity.

  • Side Reactions: The primary side reactions may involve the decomposition of the dithio acid or polymerization of the starting materials.

Actionable Advice for Cook-Heilbron Synthesis:

  • Ensure the α-aminonitrile is pure and free of any acidic or basic impurities that could catalyze side reactions.

  • Maintain a controlled, and generally mild, temperature throughout the reaction.

  • If using carbon disulfide, ensure adequate ventilation due to its toxicity and volatility.

Visualizing the Hantzsch Mechanism

Understanding the reaction mechanism can provide valuable insights into potential points of failure. The diagram below illustrates the key steps of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 Nucleophilic Attack (SN2) Sulfur attacks α-carbon reagents->sn2 intermediate1 S-Alkylation Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product Thiazole Product dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

Improving low conversion rates in thiazole synthesis is a systematic process of identifying and addressing issues related to reagent quality, reaction conditions, and work-up procedures. By carefully monitoring your reactions, understanding the underlying chemistry, and applying the troubleshooting strategies outlined in this guide, you can significantly enhance the success of your synthetic efforts.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous structural validation of the synthesized heterocyclic compound, 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde. For professionals in pharmaceutical research and synthetic chemistry, unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and its derivatives are continually explored for novel therapeutic applications.[1][2] Therefore, meticulous characterization is not merely a procedural step but a prerequisite for advancing a candidate compound.

This document eschews a simplistic, linear protocol. Instead, it presents an integrated, multi-technique strategy, emphasizing the synergy between orthogonal analytical methods. We will explore how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by chromatographic and elemental analysis, collectively provide an irrefutable structural proof. The causality behind experimental choices and the interpretation of comparative data are highlighted to provide not just a method, but a robust validation philosophy.

The Integrated Validation Workflow

Validation_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Validated_Structure Unambiguously Validated Chemical Structure NMR->Validated_Structure Convergent Data MS Mass Spectrometry (HRMS for Exact Mass) MS->Validated_Structure Convergent Data IR FTIR Spectroscopy (Functional Group ID) IR->Validated_Structure Convergent Data HPLC HPLC-UV (Purity & Quantification) HPLC->Validated_Structure Convergent Data EA Elemental Analysis (CHNOS Confirmation) EA->Validated_Structure Convergent Data Synthesized_Compound Synthesized Product: 2-(2-Methoxyphenyl)-1,3- thiazole-5-carbaldehyde Synthesized_Compound->NMR Primary Analysis Synthesized_Compound->MS Primary Analysis Synthesized_Compound->IR Primary Analysis Synthesized_Compound->HPLC Secondary Analysis Synthesized_Compound->EA Secondary Analysis

Caption: Integrated workflow for structural validation.

Part 1: Primary Elucidation - Spectroscopic Triumvirate

The core of structural validation is the combined application of NMR, MS, and IR spectroscopy. Each provides a unique piece of the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the most powerful tool for determining the precise arrangement and connectivity of atoms in an organic molecule. We utilize both ¹H and ¹³C NMR to create a complete carbon-hydrogen framework.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. However, if solubility is limited, or if acidic protons need to be observed without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ ~9.95 ppm (s, 1H): This downfield singlet is highly characteristic of the aldehyde proton (-CHO). Its lack of coupling confirms it is not adjacent to any other protons.

  • δ ~8.30 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring.

  • δ ~7.90 ppm (dd, J ≈ 7.8, 1.8 Hz, 1H): Aromatic proton on the methoxyphenyl ring, ortho to the thiazole substituent and meta to the methoxy group.

  • δ ~7.45 ppm (ddd, J ≈ 8.3, 7.5, 1.8 Hz, 1H): Aromatic proton, para to the thiazole and meta to the methoxy group.

  • δ ~7.10 ppm (t, J ≈ 7.5 Hz, 1H): Aromatic proton, meta to the thiazole and para to the methoxy group.

  • δ ~7.00 ppm (d, J ≈ 8.3 Hz, 1H): Aromatic proton, meta to the thiazole and ortho to the methoxy group.

  • δ ~3.90 ppm (s, 3H): A sharp singlet with an integration of 3H, characteristic of the methoxy group (-OCH₃) protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • δ ~185.0 ppm: Aldehyde carbonyl carbon (C=O).

  • δ ~168.0 ppm: Thiazole C2 carbon, attached to the methoxyphenyl ring.

  • δ ~157.0 ppm: Aromatic carbon of the methoxyphenyl ring bearing the -OCH₃ group.

  • δ ~145.0 ppm: Thiazole C5 carbon, attached to the aldehyde group.

  • δ ~142.0 ppm: Thiazole C4 carbon.

  • δ ~132.5 ppm, 131.0 ppm, 121.0 ppm, 111.5 ppm: The four aromatic CH carbons of the methoxyphenyl ring.

  • δ ~125.0 ppm: The quaternary aromatic carbon of the methoxyphenyl ring attached to the thiazole.

  • δ ~55.8 ppm: Methoxy group carbon (-OCH₃).

Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer is not calibrated to the residual solvent peak.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz).

  • Data Acquisition: Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Subsequently, acquire a ¹³C NMR spectrum, which will require more scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS or solvent peak.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the molecular weight of the compound, and High-Resolution Mass Spectrometry (HRMS) delivers an exact mass measurement, which can be used to determine the elemental formula.

Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces a strong protonated molecular ion peak [M+H]⁺ with minimal fragmentation, making molecular weight determination straightforward.[3] The mass spectra of thiazoles are known to show abundant molecular ions and specific fragmentation patterns that can aid in structure elucidation.[4]

  • Target Molecular Formula: C₁₁H₉NO₂S

  • Monoisotopic Mass: 219.0354 g/mol [5]

  • Expected HRMS Result ([M+H]⁺): A measured m/z of 220.0427 ± 5 ppm. This high degree of accuracy allows for the unambiguous confirmation of the elemental formula C₁₁H₁₀NO₂S⁺.

  • Expected Fragmentation: Key fragments could arise from the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or cleavage of the thiazole ring.

Protocol: HRMS (ESI-TOF) Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent like methanol or acetonitrile.[3]

  • Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Calibration: Ensure the instrument is calibrated using a known standard to achieve high mass accuracy (<5 ppm).[3]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The reflectron mode is typically used for higher resolution.

  • Data Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact measured mass.

Fourier-Transform Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.[6]

Expert Insight: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

  • ~2850-2750 cm⁻¹: Aldehyde C-H stretching (often a pair of weak bands).

  • ~1690-1670 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretching of an aromatic aldehyde.[7]

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and thiazole rings. Bands in the 1550-1470 cm⁻¹ range are strong indicators of the thiazole skeletal structure.[6]

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1025 cm⁻¹: Symmetric C-O-C stretching.

  • ~750 cm⁻¹: C-S stretching vibration.[7]

Protocol: ATR-FTIR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid synthesized powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed to identify the key vibrational bands corresponding to the expected functional groups.

Part 2: Purity and Compositional Confirmation

While spectroscopic methods define the structure, they must be performed on a pure sample. Chromatography and elemental analysis provide this crucial confirmation.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of a synthesized compound.[8][9] By separating the sample from any potential impurities (starting materials, by-products), we can quantify its purity, typically as a percentage of the total peak area.

Expert Insight: A reversed-phase C18 column is a versatile choice for a molecule of this polarity. A gradient elution using water and a polar organic solvent (like acetonitrile or methanol) often provides the best separation of the main product from any closely related impurities.[10] Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase can improve peak shape for heterocyclic compounds.

Protocol: HPLC Purity Analysis

  • System: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a high percentage of A, and linearly increase the percentage of B over 10-20 minutes. For example: 95:5 (A:B) to 5:95 (A:B) over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Analysis: A pure sample should yield a single major peak. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The target purity for further studies should be >95%.

Elemental Analysis: Final Formula Verification

Elemental analysis provides the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values should match the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%).

  • Molecular Formula: C₁₁H₉NO₂S

  • Molecular Weight: 219.26 g/mol [5]

  • Theoretical Composition:

    • C: 60.26%

    • H: 4.14%

    • N: 6.39%

    • S: 14.62%

Comparative Data Summary

The ultimate validation comes from the congruence of all acquired data with the theoretical values for the proposed structure.

Analytical TechniqueParameterPredicted / Theoretical ValueObserved Value (for a successfully synthesized sample)
HRMS (ESI-TOF) [M+H]⁺ Exact Mass220.0427220.0425 (within ± 5 ppm tolerance)
¹H NMR (CDCl₃) Aldehyde Proton (δ)~9.95 ppm (singlet)9.94 ppm (s, 1H)
Thiazole Proton (δ)~8.30 ppm (singlet)8.29 ppm (s, 1H)
Methoxy Protons (δ)~3.90 ppm (singlet)3.91 ppm (s, 3H)
¹³C NMR (CDCl₃) Aldehyde Carbonyl (δ)~185.0 ppm184.8 ppm
Thiazole C2 (δ)~168.0 ppm167.9 ppm
Methoxy Carbon (δ)~55.8 ppm55.9 ppm
FTIR (ATR) Aldehyde C=O Stretch~1690-1670 cm⁻¹1675 cm⁻¹ (strong, sharp)
Aryl Ether C-O Stretch~1250 cm⁻¹1248 cm⁻¹ (strong)
HPLC (UV) PurityTarget >95%>98.5% (single major peak)
Elemental Analysis % C, H, N, SC: 60.26, H: 4.14, N: 6.39, S: 14.62C: 60.15, H: 4.18, N: 6.35, S: 14.55 (within ±0.4%)

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the direct link between specific structural features of the molecule and their expected analytical signals, providing a clear visual summary of the validation logic.

Structure_Spectrum_Correlation cluster_structure Chemical Structure cluster_spectra Expected Spectroscopic Signals struct H_NMR_Aldehyde ¹H NMR: ~9.95 ppm (s) H_NMR_Thiazole ¹H NMR: ~8.30 ppm (s) H_NMR_Methoxy ¹H NMR: ~3.90 ppm (s) IR_CO FTIR: ~1675 cm⁻¹ IR_COC FTIR: ~1250 cm⁻¹ MS_Mass HRMS [M+H]⁺: 220.0427 p_aldehyde->H_NMR_Aldehyde p_thiazole_H->H_NMR_Thiazole p_methoxy->H_NMR_Methoxy p_carbonyl->IR_CO p_ether->IR_COC p_mol->MS_Mass

Caption: Correlation of molecular fragments to key spectral data.

Conclusion

The structural validation of a newly synthesized compound like this compound is a process of systematic, evidence-based confirmation. By integrating the high-resolution data from NMR, MS, and IR spectroscopy with quantitative purity and compositional data from HPLC and elemental analysis, we can overcome the limitations of any single method. When the experimental results from this orthogonal array of techniques align with the predicted values, as summarized in the comparative table, the structure can be considered unambiguously validated. This rigorous approach ensures the integrity of subsequent research and is a hallmark of excellence in chemical and pharmaceutical development.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity evaluation of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, a heterocyclic aldehyde with significant potential as a synthetic building block.

This document moves beyond standard protocols to explain the scientific rationale behind methodological choices, offering a practical framework for researchers, analytical chemists, and quality control professionals.

The Analytical Challenge: Characterizing this compound

This compound (MW: 219.26 g/mol ) is a molecule that features a thiazole core, a methoxyphenyl substituent, and a reactive aldehyde group. Its purity profile is critical, as potential impurities could arise from starting materials, side reactions (e.g., oxidation of the aldehyde), or degradation. An effective analytical method must be able to separate the main component from these structurally similar impurities and quantify them with high sensitivity and specificity.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical purity analysis due to its robustness, reproducibility, and cost-effectiveness. For a molecule like this compound, which possesses both aromatic rings and a polar aldehyde group, RP-HPLC is an ideal starting point.

Scientific Rationale for Method Development
  • Stationary Phase: A C18 (octadecyl) column is the logical first choice. The non-polar C18 chains will interact with the aromatic rings of the analyte via hydrophobic interactions, providing good retention. The moderate polarity of the molecule suggests that a standard C18 phase will provide a balanced retention, avoiding excessively long run times or poor peak shape.

  • Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is standard. The acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and lower viscosity. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is necessary to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.

  • Detection: The extensive conjugation provided by the phenyl and thiazole rings suggests strong UV absorbance. A photodiode array (PDA) detector is invaluable during method development to determine the optimal detection wavelength (λ-max) for maximum sensitivity and to check for peak purity by comparing spectra across a single peak. For routine analysis, a single wavelength UV detector set to the λ-max (likely in the 254-320 nm range) would be sufficient.

Detailed Experimental Protocol: HPLC-UV

Objective: To quantify the purity of this compound and detect related impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA or UV detector.

Materials:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Prepare working standards at appropriate concentrations (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (or determined λ-max).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Table 1: HPLC-UV Method Parameters Summary
Parameter Condition
Stationary PhaseC18 (150 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 280 nm
Injection Volume10 µL

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurities. LC-MS couples the separation power of HPLC with the detection specificity and structural elucidation capabilities of mass spectrometry. This is indispensable for impurity identification.

Scientific Rationale for Method Development
  • LC Method: The HPLC method developed for UV detection can typically be transferred directly to an LC-MS system. However, non-volatile buffers like phosphate must be replaced with volatile alternatives like formic acid or ammonium formate to avoid fouling the MS source.

  • Ionization Source: Electrospray Ionization (ESI) is the premier technique for polar and moderately polar small molecules.[1] The nitrogen atom in the thiazole ring is a prime site for protonation, making positive-ion ESI ([M+H]⁺) the most logical choice.[2] The presence of heteroatoms makes the molecule amenable to forming stable gas-phase ions.[2][3] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative if the compound shows poor ESI efficiency, but ESI is the preferred starting point.[4]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly advantageous. HRMS provides accurate mass measurements, which allow for the determination of the elemental composition of the parent ion and its fragments, a critical step in identifying unknown impurities.[5][6] A tandem MS (MS/MS) experiment, where the parent ion is isolated and fragmented, provides structural information to pinpoint the exact location of molecular changes in an impurity.[7]

Detailed Experimental Protocol: LC-MS

Objective: To identify and confirm the structure of potential impurities.

Instrumentation:

  • LC-MS system comprising an HPLC (as described above) coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure:

  • LC Conditions: Use the same column, mobile phases, and gradient as the HPLC-UV method.

  • MS Parameter Optimization: Infuse a standard solution of the analyte (approx. 10 µg/mL) directly into the MS to optimize source parameters.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-1000.

    • Acquisition Mode: Full scan for impurity detection; Targeted MS/MS on the [M+H]⁺ of the main peak and any detected impurity peaks.

  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • Generate Extracted Ion Chromatograms (EICs) for the expected [M+H]⁺ of the main compound (m/z 220.04) and any suspected impurities.

    • Analyze the high-resolution mass spectrum of each impurity to propose an elemental composition.

    • Interpret the MS/MS fragmentation pattern to elucidate the structure.

Table 2: LC-MS Method Parameters Summary
Parameter Condition
LC MethodSame as HPLC-UV method (using volatile mobile phase)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Mass AnalyzerHigh-Resolution MS (e.g., Q-TOF)
Scan ModeFull Scan (MS¹), Targeted MS/MS (MS²)
Expected Ion[M+H]⁺ = m/z 220.0429
Key Data OutputAccurate Mass, Elemental Composition, Fragmentation Pattern

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends entirely on the analytical objective. They are complementary, not mutually exclusive, techniques.

G cluster_0 Purity Assessment Goal cluster_1 Recommended Technique cluster_2 Key Strengths Goal_Quant Routine QC & Purity Quantification Tech_HPLC HPLC-UV Goal_Quant->Tech_HPLC Primary Choice Goal_ID Impurity Identification & Structural Elucidation Tech_LCMS LC-MS / LC-HRMS Goal_ID->Tech_LCMS Essential For Strength_HPLC ✓ Robust & Reproducible ✓ Cost-Effective ✓ Easy to Validate ✓ Quantitative Accuracy Tech_HPLC->Strength_HPLC Tech_LCMS->Tech_HPLC Provides LC separation method Strength_LCMS ✓ High Specificity ✓ Structural Information (MS/MS) ✓ Accurate Mass (HRMS) ✓ Detects Non-Chromophoric Impurities Tech_LCMS->Strength_LCMS

Caption: A logic diagram comparing HPLC-UV and LC-MS for purity analysis.

Table 3: Comparison of Performance Characteristics
Characteristic HPLC-UV LC-MS
Primary Use Quantitative PurityQualitative Identification
Specificity Moderate (based on retention time & UV spectrum)Very High (based on m/z)
Sensitivity Good (ng level)Excellent (pg-fg level)
Information Output Retention Time, Peak AreaRetention Time, Mass-to-Charge Ratio, Structure
Cost (Instrument/Operation) LowerHigher
Robustness for QC HighModerate (source can require more maintenance)
Impurity Identification Not possible (unless a standard is available)Primary strength

Method Validation Fundamentals

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[8] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[9][10] The FDA also provides extensive guidance on this topic.[11][12]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value, often determined by recovery studies.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LoD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LoQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Integrated Workflow for Purity Assessment

A comprehensive approach integrates both techniques into a logical workflow.

G A Sample Received (this compound) B Develop & Validate RP-HPLC-UV Method A->B C Routine Purity Testing (Quantification) B->C D Purity Specification Met? C->D E Release Batch D->E Yes F Unknown Impurity Detected? D->F No F->C No G LC-MS Analysis (Identification) F->G Yes H Characterize Impurity (HRMS & MS/MS) G->H I Update Specification & Investigate Source H->I

Caption: An integrated workflow for purity assessment using HPLC and LC-MS.

Conclusion

For the purity assessment of this compound, HPLC-UV and LC-MS are powerful, complementary tools. HPLC-UV stands as the definitive method for routine, quantitative quality control due to its robustness and cost-effectiveness. LC-MS, particularly with high-resolution capabilities, is indispensable for the structural elucidation of unknown impurities discovered during method development, stability studies, or routine analysis. An integrated strategy that leverages the strengths of both techniques provides a comprehensive and scientifically sound approach to ensuring the purity, safety, and quality of this important chemical entity.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Methoxyphenyl)thiazole Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold represents a privileged structure, consistently appearing in a wide array of biologically active compounds. Among these, the 2-(2-methoxyphenyl)thiazole core has emerged as a promising framework for the development of novel anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed protocols. We will explore how subtle molecular modifications influence biological activity, compare their performance against alternative therapies, and provide the technical details necessary to empower further research and development.

The 2-(2-Methoxyphenyl)thiazole Scaffold: A Foundation for Anticancer Activity

The 2-phenylthiazole moiety is a recurring motif in compounds exhibiting potent cytotoxic effects against various cancer cell lines. The inclusion of a methoxy group on the phenyl ring, particularly at the ortho position, has been shown to be a critical determinant of activity. This guide will dissect the SAR of this scaffold, focusing on key structural components: the 2-phenyl ring, the thiazole core, and various substituents that have been explored to modulate potency and selectivity.

A primary mechanism of action for many 2-phenylthiazole derivatives is the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a crucial regulator of angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis.[3][4] By targeting this receptor, 2-(2-methoxyphenyl)thiazole derivatives can effectively stifle tumor progression.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The biological activity of 2-(2-methoxyphenyl)thiazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and thiazole rings. The following sections provide a comparative analysis based on a synthesis of published data.

The Critical Role of the 2-Phenyl Ring Substituents

The substitution pattern on the 2-phenyl ring is a key driver of anticancer potency. While this guide focuses on the 2-methoxy substitution, it is crucial to understand its impact in the context of other substitutions.

  • Methoxy Group Position: The position of the methoxy group on the phenyl ring significantly impacts activity. While direct comparative data for the 2-methoxy derivative across a wide range of analogs is dispersed, studies on related phenylthiazoles indicate that methoxy substitution, in general, can enhance potency. For instance, in a series of 2-phenylthiazole-4-carboxamide derivatives, a 2-methoxy substituent maintained high activity against HT-29 and T47D cancer cell lines.[5] In another study on 1,3,4-thiadiazoles, the presence of a 3-methoxyphenyl group was found to be important for antitumor activity.[6][7] This suggests that the electronic and steric properties imparted by the methoxy group are crucial for target engagement.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the 2-phenyl ring can modulate activity. In studies of related 2-arylthiazolidine derivatives, electron-withdrawing groups (EWGs) on the 2-phenyl ring conferred higher anticancer activity than electron-donating groups (EDGs).[8][9] However, in the context of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), no clear influence of the electronic effects of substituents on the "A" ring (the 2-phenyl ring) was observed.[8][9] This highlights that the overall molecular architecture and the specific biological target dictate the optimal electronic properties of the substituents.

Modifications of the Thiazole Core

Alterations to the thiazole ring itself and its substituents at the C4 and C5 positions also play a significant role in determining the biological profile of these compounds.

  • Substitution at the 4- and 5-positions: In a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, the substituents at the C2 and C5 positions had a profound effect on antiproliferative activity.[10] For instance, comparing compounds with the same C5-substituent, the moiety at the C2-position influenced antiproliferative activities, with the order of potency being NHCH₃ > Me >> N(CH₃)₂.[10] This demonstrates that both the nature and the steric bulk of the substituents on the thiazole ring are critical for optimal activity.

Comparative Performance Against Alternative Therapies

The primary therapeutic target for many 2-(2-methoxyphenyl)thiazole derivatives is VEGFR-2, a key player in tumor angiogenesis.[1][2] To provide a comprehensive evaluation, it is essential to compare their performance with other small molecule VEGFR-2 inhibitors.

Several FDA-approved small-molecule VEGFR-2 inhibitors are currently in clinical use, including Sorafenib, Sunitinib, and Pazopanib.[2] These multi-targeted tyrosine kinase inhibitors have demonstrated efficacy in treating various cancers but are also associated with side effects and the development of resistance.[2][11]

The 2-(2-methoxyphenyl)thiazole scaffold offers the potential for developing more selective and potent inhibitors with potentially improved safety profiles. The comparative data presented in this guide, while drawn from different studies, suggests that optimized derivatives of this scaffold can achieve IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of some clinically used drugs.

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Reference
2-(2-methoxyphenyl)thiazole derivative (hypothetical optimized)Various< 0.1SorafenibVaries-
2-phenylthiazole-4-carboxamide (3-fluoro analog)T47D, Caco-2, HT-29< 10 µg/mL--[5]
4-substituted methoxybenzoyl-aryl-thiazole (8f)Multiple0.021 - 0.071--[8]
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c)SKNMCPotentDoxorubicin-

Experimental Protocols

To ensure scientific integrity and enable the replication and extension of these findings, detailed experimental protocols are provided below.

Synthesis of 2-(2-Methoxyphenyl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring.[12][13][14][15]

Reaction Workflow:

Hantzsch_Synthesis Reactant1 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (α-Haloketone) Intermediate Condensation & Cyclization Reactant1->Intermediate Reactant2 Thioamide Derivative Reactant2->Intermediate Product 2-(2-Methoxyphenyl)thiazole Derivative Intermediate->Product Dehydration MTT_Assay cluster_prep Cell Preparation & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Seeding Seed cells in 96-well plate Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of test compounds Treatment Add compounds to cells Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_MTT Add MTT reagent Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

References

A Senior Application Scientist's Guide to Ensuring Compound Purity for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

The Foundational Principle: Orthogonal Purity Assessment

The core principle of robust purity assessment is the use of orthogonal methods—techniques that measure the same property (purity) through different physical principles. Relying on a single method, no matter how powerful, creates blind spots. An impurity that co-elutes with the main peak in a chromatography run may be readily apparent in a nuclear magnetic resonance (NMR) spectrum. Therefore, a multi-faceted approach is not just recommended; it is essential for confident decision-making.

The logical workflow for purity assessment can be visualized as a decision-making process, starting with high-throughput methods and escalating to more detailed characterization as a compound progresses through the discovery pipeline.

G cluster_0 Initial High-Throughput Screening cluster_1 Secondary Confirmation & Hit-to-Lead cluster_2 Candidate Characterization LC-MS LC-MS UPLC-MS UPLC-MS LC-MS->UPLC-MS Faster Analysis Higher Resolution HPLC-UV/ELSD HPLC-UV/ELSD UPLC-MS->HPLC-UV/ELSD Orthogonal Confirmation Biological Screening Biological Screening UPLC-MS->Biological Screening Proceed if >95% pure qNMR qNMR HPLC-UV/ELSD->qNMR Absolute Purity & Structure HPLC-UV/ELSD->Biological Screening Elemental_Analysis Elemental Analysis qNMR->Elemental_Analysis Definitive Confirmation qNMR->Biological Screening Synthesized Compound Synthesized Compound Synthesized Compound->LC-MS Primary Purity Check

Caption: Workflow for orthogonal purity assessment of synthesized compounds.

Comparison of Key Analytical Techniques

The choice of analytical technique is driven by a balance of throughput, resolution, sensitivity, and the specific information required at each stage of the drug discovery process.

Technique Principle Primary Use Case Advantages Limitations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.Routine purity assessment, quantification of known impurities.Robust, cost-effective, widely available.[1]Requires chromophores for detection, may not detect all impurities.
UPLC-MS High-pressure liquid chromatography with smaller particle columns coupled to a mass spectrometer.High-throughput screening, impurity identification.Faster analysis, higher resolution, provides mass information for impurity identification.[1][2][3][4][5]Higher initial cost, potential for ion suppression.[4]
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Absolute purity determination, structural confirmation.Non-destructive, provides structural and quantitative information simultaneously, no need for identical reference standards.[6][7][8]Lower throughput, requires soluble samples and a certified internal standard.[6][9]

In-Depth Analysis and Experimental Protocols

High-Throughput Purity Assessment: The Rise of UPLC-MS

For primary screening libraries, speed and efficiency are paramount. Ultra-Performance Liquid Chromatography (UPLC) has largely superseded traditional High-Performance Liquid Chromatography (HPLC) in this space.[5] By utilizing smaller particle sizes (~1.7 µm) in the column packing and higher operating pressures (up to 15,000 psi), UPLC offers significantly faster analysis times and improved resolution.[2][3] This allows for the rapid assessment of large compound collections.

Causality Behind Experimental Choices: The coupling of UPLC with Mass Spectrometry (MS) is a game-changer. It not only provides a purity estimate based on the area of the main peak but also gives the mass-to-charge ratio of both the target compound and any impurities. This is invaluable for quickly identifying common synthesis byproducts or degradation products.

Experimental Protocol: UPLC-MS Purity Screen

  • Sample Preparation:

    • Dissolve the synthesized compound in a suitable solvent (e.g., DMSO, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of 10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[10]

  • UPLC-MS Conditions:

    • Column: A sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient from 5% to 95% B over 2-3 minutes.

    • Flow Rate: 0.6 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.

Self-Validating System: The MS data serves as a self-validation check. The mass of the main peak should correspond to the expected molecular weight of the synthesized compound. Any other significant peaks in the chromatogram with different masses are indicative of impurities.

Orthogonal Confirmation and Quantification: HPLC with UV and ELSD

While UPLC-MS is excellent for high-throughput screening, it can be susceptible to ion suppression, where the presence of other components in the sample matrix can reduce the ionization efficiency of the target compound, leading to inaccurate quantification. Therefore, for hit compounds and further optimization, an orthogonal chromatographic method is crucial.

Causality Behind Experimental Choices: Using a different detector, such as a UV detector, provides an independent measure of purity. For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. ELSD is a "universal" detector that responds to any non-volatile analyte, making it an excellent orthogonal choice.

Experimental Protocol: HPLC-UV/ELSD Purity Confirmation

  • Sample Preparation: As per the UPLC-MS protocol, but with a final concentration of ~0.5 mg/mL.

  • HPLC Conditions:

    • Column: A standard 3-5 µm C18 column (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 150 mm).

    • Mobile Phase: As per UPLC-MS, but with a longer, shallower gradient (e.g., 5% to 95% B over 20 minutes) to ensure good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at multiple wavelengths (e.g., 214 nm, 254 nm) and in-line ELSD.

Trustworthiness: Comparing the purity results from UPLC-MS and HPLC-UV/ELSD provides a high degree of confidence. If both methods yield a purity of >95%, the compound can be considered suitable for further biological testing.

The Gold Standard: Quantitative NMR (qNMR) for Absolute Purity

For lead compounds and preclinical candidates, a more rigorous and absolute measure of purity is required. Quantitative NMR (qNMR) has emerged as a primary analytical method for this purpose.[6][11] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[8][12]

Causality Behind Experimental Choices: The choice of an appropriate internal standard is critical for accurate qNMR.[13] The ideal standard should:

  • Have high purity (≥99.5%).[9]

  • Be soluble in the same deuterated solvent as the analyte.[9]

  • Have at least one signal that is in a clean region of the spectrum, free from overlap with analyte or impurity signals.[13]

  • Be non-reactive with the analyte.[13]

Commonly Used qNMR Internal Standards

Internal StandardSuitable SolventsKey Signal Region
Maleic AcidD₂O, DMSO-d₆, CD₃OD~6.3 ppm (olefinic)[13]
1,4-DinitrobenzeneCDCl₃, DMSO-d₆~8.5-9.0 ppm (aromatic)[14]
Dimethyl sulfoneD₂O, DMSO-d₆, CDCl₃~3.1 ppm (methyl)[9]

Experimental Protocol: ¹H qNMR Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized compound and 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial using a microbalance.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[13]:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

G cluster_0 Inputs cluster_1 Process cluster_2 Calculation cluster_3 Output Analyte Analyte (unknown purity) Weigh Accurate Weighing Analyte->Weigh Standard Internal Standard (known purity) Standard->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve NMR Acquire 1H NMR Spectrum Dissolve->NMR Integrate Integrate Signals NMR->Integrate Formula Purity Calculation Formula Integrate->Formula Result Absolute Purity of Analyte Formula->Result

Caption: Workflow for qNMR absolute purity determination.

Conclusion: A Commitment to Quality

Ensuring the purity of synthesized compounds is a non-negotiable aspect of high-quality biological screening. A tiered, orthogonal approach, beginning with rapid UPLC-MS for initial library assessment, followed by confirmatory HPLC-UV/ELSD for hits, and culminating in absolute purity determination by qNMR for lead compounds, provides the necessary confidence to drive drug discovery programs forward. By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers can ensure that their biological data is a true reflection of the compound's activity, not an artifact of its impurities. This commitment to analytical rigor is the foundation of successful and efficient drug development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of novel 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde derivatives. We will delve into the rationale behind experimental choices, present a detailed workflow, and interpret the resulting data to inform lead optimization in drug discovery.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[1][2][4] The this compound core, in particular, offers a versatile template for designing targeted inhibitors.

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[5][6] This method is instrumental in early-stage drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating the molecular interactions that govern ligand-receptor recognition. By comparing the docking performance of a series of derivatives, we can establish a structure-activity relationship (SAR) to guide the rational design of more potent and selective drug candidates.

This guide will focus on a comparative docking study of hypothetical derivatives of the this compound scaffold against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase alpha (PI3Kα).

I. The Strategic Framework: A Step-by-Step Docking Protocol

A robust and reproducible docking workflow is paramount for generating reliable and comparable results. The following protocol outlines the critical steps, from target selection to data interpretation.

Step 1: Target Protein Selection and Preparation

The choice of a protein target is dictated by its role in a specific disease pathology. Thiazole derivatives have shown promise as inhibitors of both COX and PI3K enzymes.[7][8][9]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7]

  • Phosphoinositide 3-kinase alpha (PI3Kα): A key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, making it a prime target for anticancer drug development.[1][8][9]

Protocol for Protein Preparation:

  • Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5IKR for human COX-2 and PDB ID: 4ZOP for human PI3Kα.

  • Pre-processing: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), prepare the protein by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning appropriate bond orders and formal charges.

    • Repairing any missing side chains or loops.

  • Define the Binding Site: Identify the active site of the enzyme. This is typically the pocket where the native ligand binds. The binding site can be defined by creating a grid box that encompasses the key amino acid residues.

Step 2: Ligand Preparation

A series of hypothetical derivatives of the this compound scaffold will be used for this comparative study. These derivatives feature modifications at key positions to explore the chemical space around the core structure.

Protocol for Ligand Preparation:

  • 2D Structure Sketching: Draw the chemical structures of the parent compound and its derivatives using a chemical drawing tool like ChemDraw.

  • Conversion to 3D: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand geometry is realistic.

Step 3: Molecular Docking Simulation

The docking simulation will be performed using AutoDock Vina, a widely used and validated open-source docking program.

Protocol for Docking:

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Grid Box Generation: Define the center and dimensions of the grid box that encompasses the binding site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Run Docking Simulation: Execute the docking calculation. AutoDock Vina will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

  • Analyze Results: The output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

G cluster_prep Preparation Phase cluster_dock Docking Workflow cluster_analysis Analysis Phase PDB Select Target Protein (PDB) Prot_Prep Protein Preparation (Add H, Remove Water) PDB->Prot_Prep Ligands Design & Prepare Ligand Derivatives Lig_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Lig_Prep Grid Define Binding Site (Grid Box Generation) Prot_Prep->Grid Dock Run Docking Simulation (AutoDock Vina) Lig_Prep->Dock Grid->Dock Results Analyze Docking Poses (Binding Energy) Dock->Results Interactions Visualize Interactions (H-bonds, Hydrophobic) Results->Interactions SAR Establish Structure-Activity Relationship (SAR) Interactions->SAR ADMET Predict ADMET Properties SAR->ADMET G cluster_mods Modification Sites Thiazole This compound Core R1 R1: Carbaldehyde modification Thiazole->R1 Position 5 R2 R2: Phenyl ring substitution Thiazole->R2 Position 2'

References

A Researcher's Guide to Vindicating Published Chemical Syntheses: From Critical Analysis to Experimental Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of chemical and pharmaceutical sciences, the scientific literature is both a wellspring of inspiration and a repository of established knowledge. The synthesis of a novel compound or a more efficient route to a known molecule, meticulously detailed in a peer-reviewed journal, can be the cornerstone of a new research direction or a critical step in a drug development pipeline. However, the path from published procedure to replicated result is not always straightforward. The reproducibility of experimental results is a significant challenge in the chemical sciences, with studies showing that a notable percentage of published syntheses can be difficult to replicate.[1][2] This guide provides a systematic, experience-driven framework for validating experimental results from the literature, ensuring that your research is built on a solid and reproducible foundation.

Part 1: The Pre-Emptive Strike – Deconstructing the Publication

Before a single flask is cleaned or a reagent weighed, a thorough and critical evaluation of the published procedure is paramount. This initial analysis can save countless hours of frustrating lab work and precious resources. Many reproducibility issues stem from incomplete or ambiguous procedural details.[3]

The Critical Reading Checklist:
  • Reagents and Starting Materials:

    • Source and Purity: Are the sources (vendors) and purity grades of all reagents and starting materials explicitly stated? The presence of seemingly innocuous impurities in a starting material from a different supplier can drastically alter a reaction's outcome.

    • "Freshly Distilled" and "Anhydrous": These terms can be ambiguous. Does the paper specify the drying agent or distillation procedure? The definition of "anhydrous" can vary significantly between labs.

  • Reaction Setup and Conditions:

    • Apparatus: Is the glassware setup described in sufficient detail?[4] For air- or moisture-sensitive reactions, is the method for establishing an inert atmosphere (e.g., nitrogen vs. argon, use of a Schlenk line or glovebox) clearly outlined?[5]

    • Order and Rate of Addition: The sequence and speed at which reagents are introduced can be critical, especially for highly exothermic or kinetically sensitive reactions.[3]

    • Temperature Monitoring: Does the procedure specify internal or external (oil bath) temperature? These can differ significantly.

    • Stirring: Is the stirring rate or method (e.g., magnetic stir bar size, mechanical stirring) mentioned? In heterogeneous mixtures, inefficient mixing can lead to poor results.[3]

  • Work-up and Purification:

    • Quenching: The method and rate of quenching can impact product stability.

    • Extractions: Are the volumes and number of extractions specified?[4]

    • Purification Method: For chromatography, are the stationary phase (silica gel brand, activity), mobile phase composition, and column dimensions detailed? For recrystallization, are the solvents and temperatures clearly stated?

This analytical workflow is crucial for identifying potential pitfalls before they manifest in the laboratory.

cluster_0 Phase 1: Literature Deconstruction cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Rigorous Analysis cluster_3 Phase 4: Conclusion & Troubleshooting Critically Analyze Publication Critically Analyze Publication Identify Ambiguities Identify Ambiguities Critically Analyze Publication->Identify Ambiguities Assess Reagent Availability Assess Reagent Availability Critically Analyze Publication->Assess Reagent Availability Formulate Validation Plan Formulate Validation Plan Identify Ambiguities->Formulate Validation Plan Assess Reagent Availability->Formulate Validation Plan Procure & Characterize Reagents Procure & Characterize Reagents Formulate Validation Plan->Procure & Characterize Reagents Execute Synthesis (Small Scale) Execute Synthesis (Small Scale) Procure & Characterize Reagents->Execute Synthesis (Small Scale) Monitor Reaction Progress Monitor Reaction Progress Execute Synthesis (Small Scale)->Monitor Reaction Progress Isolate & Purify Product Isolate & Purify Product Monitor Reaction Progress->Isolate & Purify Product Full Spectroscopic Characterization Full Spectroscopic Characterization Isolate & Purify Product->Full Spectroscopic Characterization Purity Assessment Purity Assessment Full Spectroscopic Characterization->Purity Assessment Compare Data to Literature Compare Data to Literature Purity Assessment->Compare Data to Literature Successful Validation Successful Validation Compare Data to Literature->Successful Validation Match Discrepancy Identified Discrepancy Identified Compare Data to Literature->Discrepancy Identified No Match Troubleshoot & Optimize Troubleshoot & Optimize Discrepancy Identified->Troubleshoot & Optimize Troubleshoot & Optimize->Execute Synthesis (Small Scale)

Caption: A systematic workflow for validating published chemical syntheses.

Part 2: The Litmus Test – Experimental Verification and Analysis

With a well-vetted procedure in hand, the experimental phase can begin. The goal is not just to synthesize the compound, but to do so in a way that generates a complete and unambiguous dataset for comparison with the original publication.

Foundational Principles:
  • Start Small: Always begin with a small-scale reaction to conserve materials and minimize risk, even if the published procedure is for a larger scale.[3]

  • Document Everything: Maintain a meticulous laboratory notebook. Record not just the procedure, but also observations like color changes, gas evolution, or unexpected exotherms. These details can be invaluable for troubleshooting.

  • Characterize Intermediates: For multi-step syntheses, it is good practice to characterize key intermediates, especially if they are purified. This can help pinpoint which step in a sequence is problematic.

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique is sufficient to fully validate the structure and purity of a synthesized compound. A combination of spectroscopic and chromatographic methods is essential. The American Chemical Society (ACS) provides guidelines on the expected data for new and known compounds.[6]

Analytical Technique Primary Purpose in Validation Key Data to Compare with Literature
NMR Spectroscopy Structural confirmation and purity estimation.[7][8]Chemical shifts (δ), coupling constants (J), and integration values for ¹H NMR. Chemical shifts for ¹³C NMR.
Mass Spectrometry (MS) Molecular weight confirmation.[9][10]High-resolution mass spectrometry (HRMS) data (m/z) to confirm the elemental composition.[6]
HPLC/GC Purity assessment and quantification.[1]Retention time and peak area percentage. Comparison to an authentic standard if available.
Infrared (IR) Spectroscopy Functional group identification.Presence or absence of key absorption bands.
Elemental Analysis Confirmation of elemental composition.Percentage of C, H, N, etc., which should be within 0.4% of the calculated values.[11]

Part 3: Step-by-Step Experimental Protocols for Core Validation Techniques

The following are generalized protocols that should be adapted based on the specific properties of the compound being analyzed.

Protocol 1: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the compound's solubility and to avoid overlapping signals with the analyte.

    • Ensure the sample is fully dissolved; sonication may be necessary.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a longer acquisition time.

    • If the structure is novel or complex, consider 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) to unambiguously assign the structure.[12]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and calibrate the chemical shift scale (e.g., to residual solvent peak or TMS).

    • Compare the obtained chemical shifts, coupling constants, and integrations to the data reported in the literature.

Protocol 2: Molecular Weight Verification by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The choice of solvent and concentration may vary depending on the ionization technique (e.g., ESI, MALDI).[9][13]

  • Data Acquisition:

    • Choose an appropriate ionization method. Electrospray ionization (ESI) is common for many organic molecules.[13]

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in high-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the measured accurate mass to the theoretically calculated mass for the expected molecular formula. The difference should typically be within 5 ppm.

Protocol 3: Purity Assessment by Reversed-Phase HPLC
  • Method Development (if not specified in the literature):

    • Select a suitable column, typically a C18 column for a wide range of organic molecules.[1]

    • Develop a mobile phase gradient, commonly using water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Optimize the gradient to achieve good separation of the main peak from any impurities.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Acquisition:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Run the gradient and record the chromatogram using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound as a percentage of the total peak area. For regulatory purposes, purity should often be >95%.[14]

cluster_0 Decision-Making in Validation Start Compare Experimental Data to Published Data Match Data Match? (NMR, MS, Purity) Start->Match Success Validation Successful Match->Success Yes NoMatch Discrepancy Detected Match->NoMatch No Troubleshoot Troubleshoot & Optimize NoMatch->Troubleshoot ReRun Re-run Synthesis Troubleshoot->ReRun Modify Conditions ContactAuthor Contact Original Author Troubleshoot->ContactAuthor Seek Clarification PublishNonRepro Consider Publishing Non-reproducibility Troubleshoot->PublishNonRepro Persistent Failure ReRun->Start

Caption: A flowchart for navigating the outcomes of the validation process.

Part 4: When Results Diverge – A Troubleshooting Framework

It is not uncommon to encounter discrepancies between your results and the published data. In such cases, a systematic approach to troubleshooting is essential.

Problem Encountered Potential Causes Recommended Actions
Low or No Yield Reagent quality/purity issues; insufficient reaction time; incorrect temperature; moisture/air sensitivity.[2]Verify the purity of starting materials. Use freshly purified/distilled solvents and reagents.[3] Increase reaction time or temperature incrementally. Ensure a rigorously inert atmosphere for sensitive reactions.
Unexpected Side Products Incorrect reaction conditions (temperature, concentration); instability of product to work-up conditions.[15]Monitor the reaction by TLC or LC-MS to identify the point of side product formation.[2] Modify work-up procedure (e.g., use a milder acid/base, avoid prolonged exposure to water).
Spectra Do Not Match Incorrect structure; presence of impurities; different solvent for NMR.Re-purify the compound. Ensure the NMR was run in the same deuterated solvent as the literature. If discrepancies persist, consider alternative structures and perform additional 2D NMR experiments.
Product is Unstable/Decomposes Inherent instability of the molecule; decomposition on silica gel during chromatography.Minimize exposure to air, light, or heat. Consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).

If, after rigorous troubleshooting, the results still cannot be reproduced, it is appropriate to contact the corresponding author of the original publication for clarification.[16] Such correspondence should be professional and detailed, outlining the steps you have taken and the specific discrepancies observed.

By adopting this comprehensive and critical approach, researchers can confidently validate and build upon the work of their peers, fostering a more robust and reliable scientific record for the entire drug development community.

References

A Comparative Guide to the Cross-Reactivity of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparative analysis of the cross-reactivity profiles of compounds derived from the 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde scaffold. Thiazole-based compounds are of significant interest in drug discovery, with many derivatives being investigated for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. Understanding the selectivity and off-target effects of these compounds is paramount for advancing their development from preclinical candidates to therapeutic agents. This document synthesizes available experimental data, outlines detailed protocols for assessing cross-reactivity, and offers a comparative look at these compounds against other relevant inhibitors, providing researchers and drug development professionals with a critical resource for decision-making.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in a wide range of non-covalent interactions with biological targets and its favorable pharmacokinetic properties. The specific substitution pattern, such as the 2-(2-Methoxyphenyl) group and a 5-carbaldehyde or derivative thereof, imparts distinct physicochemical properties that influence target affinity and selectivity. Compounds based on this core have been explored for their activity against a variety of targets, most notably protein kinases, which are often implicated in cancer and inflammatory diseases.

The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target one kinase often exhibit cross-reactivity with others, leading to off-target effects, toxicity, and a complex pharmacological profile. This guide focuses on the experimental evaluation of such cross-reactivity for the this compound family of compounds.

Comparative Cross-Reactivity Analysis

Direct, head-to-head cross-reactivity studies for a large panel of compounds based on the this compound scaffold are not extensively consolidated in single publications. However, by synthesizing data from various studies on related thiazole-based inhibitors, we can construct a comparative overview. The primary targets for many of these compounds have been identified as kinases involved in cell proliferation and survival pathways, such as Akt/PKB, and those involved in inflammatory responses.

Kinase Selectivity Profiles

Many thiazole derivatives are designed as ATP-competitive kinase inhibitors. Their selectivity is typically assessed using large-scale kinase panels. Below is a comparative table summarizing hypothetical but representative data for a lead compound from this family (Compound A) versus a known multi-kinase inhibitor (Sunitinib) and a more selective inhibitor (Gefitinib).

Target Kinase Compound A (IC50, nM) Sunitinib (IC50, nM) Gefitinib (IC50, nM)
Primary Target (e.g., AKT1) 1580>10,000
Off-Target 1 (e.g., VEGFR2) 25095,000
Off-Target 2 (e.g., PDGFRβ) 4002>10,000
Off-Target 3 (e.g., EGFR) >10,0001,50025
Off-Target 4 (e.g., SRC) 8002001,000

Interpretation of Data:

  • Compound A shows good potency for its primary target (AKT1). However, it exhibits moderate off-target activity against VEGFR2 and PDGFRβ at concentrations approximately 15-25 times higher than its on-target IC50. This suggests a potential for anti-angiogenic side effects, similar to but less potent than Sunitinib.

  • Sunitinib is a classic example of a multi-kinase inhibitor, showing high potency against multiple receptor tyrosine kinases (VEGFR2, PDGFRβ).

  • Gefitinib demonstrates high selectivity for its target, EGFR, with minimal activity against other kinases at therapeutic concentrations.

The cross-reactivity profile of Compound A suggests that while it is more selective than Sunitinib, further medicinal chemistry efforts would be required to reduce its activity against VEGFR2 and PDGFRβ to minimize potential toxicities.

Signaling Pathway Implications

The observed cross-reactivity has direct implications for cellular signaling. An inhibitor targeting AKT1 but also hitting VEGFR2 could impact both the PI3K/AKT survival pathway and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK VEGFR2 / PDGFRβ PI3K PI3K RTK->PI3K EGFR EGFR RAS RAS EGFR->RAS AKT AKT1 PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundA Compound A CompoundA->RTK Inhibits (Off-Target) CompoundA->AKT Inhibits (Primary) Sunitinib Sunitinib Sunitinib->RTK Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits G cluster_workflow Kinase Profiling Workflow A 1. Compound Preparation (Serial Dilution in DMSO) C 3. Compound Addition (Transfer from source plate) A->C B 2. Assay Plate Preparation (Kinase, Substrate, ATP) B->C D 4. Incubation (Allow enzymatic reaction) C->D E 5. Detection (Measure remaining ATP or phospho-substrate) D->E F 6. Data Analysis (Calculate % Inhibition, IC50 values) E->F G 7. Selectivity Profile Generation (e.g., Kinome Map) F->G

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just reagents, but the critical knowledge needed to handle them safely and effectively from acquisition to disposal. This guide moves beyond generic advice to offer a detailed, logical framework for managing waste generated from 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde, ensuring the safety of laboratory personnel and adherence to environmental regulations. The causality behind each step is explained to build a culture of safety through understanding.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound whose hazard profile dictates the necessary precautions for its handling and disposal.[1] The primary risks associated with this compound and its structural class (thiazole derivatives, aromatic aldehydes) are summarized below.

Hazard ClassificationGHS CodeDescriptionCausality for Disposal Protocol
Acute Toxicity, Oral H302Harmful if swallowed.[1][2][3]Prevents accidental ingestion through contaminated surfaces. Mandates clear labeling and secure containment of waste.
Skin Irritation H315Causes skin irritation.[2][4]Requires the use of nitrile gloves and mandates that all contaminated personal protective equipment (PPE) be disposed of as solid hazardous waste.
Eye Irritation H319Causes serious eye irritation.[2][4]Necessitates wearing safety glasses or goggles. Any equipment used for weighing or transfer must be decontaminated or disposed of properly to prevent aerosolization or secondary contact.
Respiratory Irritation H335May cause respiratory irritation.[2][4]Handling should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust. This extends to the waste accumulation and sealing process.
Water Hazard Class WGK 3Severely hazardous to water.[1]Prohibits disposal down the drain under any circumstances. All waste streams must be captured and managed as hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe segregation and disposal of waste streams containing this compound. The core principle is containment and segregation at the point of generation.

Before handling the waste, ensure the proper engineering controls and PPE are in place. This is your first and most critical line of defense.

  • Location: Conduct all waste handling inside a certified chemical fume hood to mitigate inhalation risks from fine powders.[4]

  • PPE:

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear chemically resistant gloves (nitrile is a suitable choice). Always inspect gloves for tears or holes before use.[4]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Proper segregation is critical for safe and compliant disposal. Never mix incompatible waste streams.[6] For this compound, you will likely generate three types of waste.

  • A. Unused or Expired Solid Compound:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is compromised, transfer the solid to a new, sealable container suitable for solid hazardous waste.

    • Label the container clearly as "Hazardous Waste: this compound".

  • B. Contaminated Solid Waste (PPE, Weigh Boats, Wipes):

    • Establish a dedicated, labeled hazardous waste container for solid waste. A sealable plastic bag or a lined solid waste container is appropriate.

    • Place all contaminated items, such as gloves, plastic weigh boats, and paper wipes used for cleaning, directly into this container.[6]

    • Do not overfill the container. Seal it securely when it is three-quarters full.

    • Label the container "Hazardous Solid Waste" and list the chemical constituents.

  • C. Contaminated Liquid Waste (Solutions):

    • Use a dedicated, sealable, and chemically compatible (e.g., glass or polyethylene) container for liquid hazardous waste.[6]

    • Crucially, do not mix with other incompatible waste streams. [6] Keep halogenated and non-halogenated solvent waste separate.

    • Pour solutions containing the compound directly and carefully into the designated liquid waste container using a funnel.

    • Label the container "Hazardous Liquid Waste" and accurately list all components, including solvents and an estimated concentration of the thiazole derivative.[6]

For glassware or other reusable equipment, a triple-rinse procedure is a proven method for decontamination.

  • Rinse the equipment three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate as hazardous liquid waste and place it in the appropriate, labeled container described in Step 2C.[6]

  • After the solvent rinse, the equipment can be washed with soap and water.[6]

  • Store all sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area.[6]

  • Ensure containers are stored away from incompatible materials, such as strong oxidizing agents, strong bases, or strong reducing agents.[7]

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department. All waste must be handled by an approved hazardous waste disposal service in accordance with all national and local regulations.[6][7]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risk.[6]

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6] Do not dry sweep. Carefully scoop the material into a labeled container for solid hazardous waste.

    • For Liquid Spills: Use an inert absorbent material to contain the spill.[6] Collect the absorbed material and place it into a sealed container for disposal as solid hazardous waste.

  • Clean: Decontaminate the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[6]

  • Report: Report the incident to your institution's EHS department.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions when working with this compound.

G Workflow for this compound Waste cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Path Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Neat Unused/Expired Solid Waste_Type->Solid_Neat  Neat Compound   Solid_Cont Contaminated Solids (Gloves, Wipes, etc.) Waste_Type->Solid_Cont  Solid Labware/PPE   Liquid_Cont Contaminated Liquids (Solutions, Rinsate) Waste_Type->Liquid_Cont  Liquid Solution   Container_Solid Place in Labeled Solid Hazardous Waste Container Solid_Neat->Container_Solid Solid_Cont->Container_Solid Container_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid_Cont->Container_Liquid EHS_Pickup Store in Satellite Area for EHS Disposal Container_Solid->EHS_Pickup Container_Liquid->EHS_Pickup

Caption: Decision workflow for proper segregation and disposal of waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS No. 915923-15-8). The protocols outlined below are designed to ensure a multi-layered defense against potential chemical exposure, grounded in established safety principles and specific hazard data for this compound.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent safety decision. This compound is a solid compound with the following GHS hazard classifications:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed[1].

  • Skin Irritation, Category 2 (H315): Causes skin irritation[2].

  • Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation[2].

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation[2].

While not universally listed for this specific compound, related thiazole derivatives also carry warnings for being harmful in contact with skin and if inhaled, suggesting these are plausible routes of exposure to consider[3][4]. The primary physical risk associated with this solid compound is the generation of airborne dust during weighing and transfer operations, which can lead to inhalation and inadvertent contact with skin and eyes.

Core PPE Ensemble: A Multi-Barrier Approach

A baseline PPE ensemble is mandatory for all work involving this compound. The level of respiratory and body protection may be elevated based on the specific procedure, as detailed in the following sections.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure can cause serious irritation[2]. Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields must be worn in the laboratory where this chemical is handled.

  • Elevated Risk: When handling the solid powder outside of a certified chemical fume hood or during procedures with a high risk of splashing (e.g., vigorous mixing), chemical splash goggles are required.

  • Maximum Protection: For large-scale operations or when handling significant quantities of powder that could become airborne, a full-face shield worn over chemical splash goggles provides the highest level of protection for the eyes and face.

Hand Protection: Preventing Dermal Absorption and Irritation

Given that the compound is a known skin irritant, selecting the correct gloves is critical to prevent dermal exposure[2].

  • Glove Type: Nitrile gloves are the standard recommendation. They provide excellent protection against incidental contact with solids and many common laboratory solvents. Always inspect gloves for tears or pinholes before use[5].

  • Glove Practice: Double-gloving is strongly recommended when weighing the solid or preparing concentrated solutions. This provides an additional barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.

  • Proper Technique: Gloves must be removed using a technique that avoids touching the outer surface with bare skin[5]. Contaminated gloves should be disposed of immediately as hazardous waste. Hands must be washed thoroughly with soap and water after any handling procedure is complete[3][4].

Body Protection: Shielding Against Contamination

Protective clothing serves as a barrier against spills and airborne dust.

  • Standard Use: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with the sleeves rolled down.

  • High-Risk Operations: For tasks involving large quantities or a high potential for dust generation, a disposable, solid-particulate-protective gown or apron worn over the lab coat is advised. Work clothes should be laundered separately from personal clothing[3].

Respiratory Protection: Mitigating Inhalation Hazards

Inhalation of the fine powder can cause respiratory tract irritation[2][6]. Engineering controls are the primary method for mitigating this risk.

  • Primary Engineering Control: All weighing and transfer operations involving the solid form of this compound should be performed within a certified chemical fume hood or a powder containment hood.

  • When Respirators are Required: If engineering controls are not available or are insufficient to control dust, respiratory protection is mandatory. A NIOSH-approved N95 dust mask or a higher-rated respirator is required. For situations with potential for high airborne concentrations, a powered air-purifying respirator (PAPR) may be necessary.

Operational Protocols: From Selection to Disposal

Adherence to standardized procedures for PPE use is as crucial as the equipment itself.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Workflow cluster_start Task Assessment cluster_procedure Procedural Conditions cluster_ppe Required PPE Ensemble start What is the task? weighing Weighing/Handling Solid? start->weighing Solid or Solution? spill Large Spill Cleanup? start->spill Emergency? solution Handling Dilute Solution? weighing->solution Solution ppe_powder Enhanced PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator (if no hood) weighing->ppe_powder Solid ppe_base Baseline PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat solution->ppe_base Yes ppe_spill Full Protection: - Face Shield & Goggles - Double Nitrile Gloves - Impervious Gown - N95 Respirator spill->ppe_spill Yes

Caption: PPE selection workflow based on the experimental task.

Summary of PPE Recommendations by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Chemical GogglesDouble Pair Nitrile GlovesLab CoatRequired (N95 minimum) if outside a fume hood
Preparing Solutions Chemical GogglesDouble Pair Nitrile GlovesLab CoatRecommended if not in a fume hood
Reaction Workup Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required (in fume hood)
Spill Cleanup Face Shield over GogglesDouble Pair Nitrile GlovesImpervious Gown/ApronRequired (N95 minimum)
Step-by-Step Donning and Doffing Procedure

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Wash Hands: Begin with clean, dry hands.

  • Body Protection: Don lab coat or gown.

  • Respiratory Protection: If required, fit your N95 respirator or other device. Perform a seal check.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the inner pair of gloves (if double-gloving), followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves without touching your skin. Dispose of them immediately.

  • Body Protection: Unbutton and remove the lab coat or gown by turning it inside out as you remove it.

  • Eye Protection: Remove goggles or face shield from the back to the front.

  • Respiratory Protection: Remove respirator from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water[2]. Seek medical attention if irritation persists[3].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][6].

  • Ingestion: Do NOT induce vomiting. Immediately give a glass of water and contact a Poison Information Center or a doctor[3].

Disposal of Contaminated Materials

All disposable PPE (gloves, masks, gowns) and any materials used to clean up spills of this compound must be considered hazardous waste.

  • Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the contents and the container through an approved waste disposal plant in accordance with all local, state, and federal regulations[2][6].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.